4-(4-Bromophenyl)-2-methyl-1,3-thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDHHETRGNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347327 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-74-3 | |
| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4-aryl-1,3-thiazole scaffold is a common motif in a variety of biologically active molecules, exhibiting potential antimicrobial and anticancer properties. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.
Core Synthesis Route: The Hantzsch Thiazole Synthesis
The most established and widely utilized method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the target compound, the specific reactants are 2,4'-dibromoacetophenone (also known as 2-bromo-1-(4-bromophenyl)ethanone) and thioacetamide.[3]
The reaction proceeds via an initial S-alkylation of the thioacetamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product. While the synthesis is well-established, specific experimental yields and melting points can vary based on reaction scale and purification methods.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role | Notes |
| 2,4'-Dibromoacetophenone | 99-73-0 | C₈H₆Br₂O | 277.94 | α-Haloketone | The primary electrophile in the condensation reaction. |
| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 | Thioamide | Provides the sulfur and nitrogen atoms for the thiazole ring. |
| This compound | 66047-74-3 | C₁₀H₈BrNS | 254.15 | Final Product | The crystal structure has been reported, confirming the molecular geometry.[5] Specific yield and melting point data are not consistently reported in literature. |
Experimental Protocols
This section provides a detailed, composite methodology for the synthesis of this compound based on standard Hantzsch reaction procedures.
Materials and Equipment:
-
2,4'-Dibromoacetophenone
-
Thioacetamide
-
Absolute Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution (5%)
-
Deionized water
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Synthetic Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4'-dibromoacetophenone (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ketone).
-
Addition of Thioamide: To this solution, add thioacetamide (1.1 to 1.2 equivalents).
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This typically takes 2-4 hours.[6]
-
Work-up and Isolation:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction.[1]
-
Stir the resulting suspension for 15-20 minutes. The crude product should precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final this compound.
-
Dry the purified product under vacuum.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals. The aromatic protons of the bromophenyl group and the methyl and thiazole ring protons/carbons will have distinct chemical shifts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (254.15 g/mol ).
-
Melting Point Analysis: To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the Hantzsch synthesis of the target molecule.
Caption: Workflow for the Hantzsch synthesis of this compound.
Role in Drug Discovery Context
The 4-(4-bromophenyl)thiazole core is a privileged scaffold in medicinal chemistry, often investigated for its therapeutic potential.
Caption: The role of the 4-(4-bromophenyl)thiazole core in drug discovery pathways.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-2-thiazoleacetonitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole (CAS Number: 66047-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. It also explores the potential biological activities of thiazole derivatives and outlines detailed experimental protocols relevant to the synthesis and evaluation of this compound class.
Core Compound Properties
This compound is a substituted thiazole derivative with the chemical formula C₁₀H₈BrNS. The presence of the bromophenyl and methyl groups on the thiazole core influences its physicochemical properties and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66047-74-3 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₈BrNS | N/A |
| Molecular Weight | 254.15 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like ethanol, DMSO. | N/A |
Synthesis and Purification
The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis
The synthesis of this compound is typically achieved by reacting 2,4'-Dibromoacetophenone with thioacetamide.
Experimental Protocol: Hantzsch Synthesis
Materials:
-
2,4'-Dibromoacetophenone
-
Thioacetamide
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4'-Dibromoacetophenone (1.0 equivalent) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Analytical Characterization
Detailed analytical data for this compound is crucial for confirming its identity and purity. The following tables summarize the expected and reported data.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 (2) |
| b (Å) | 5.867 (1) |
| c (Å) | 15.678 (3) |
| β (°) | 109.34 (3) |
| V (ų) | 975.3 (3) |
| Z | 4 |
| Data obtained from Rodríguez de Barbarín, C., et al. (2003). Acta Crystallographica Section C, 59(7), o360-o362. |
Table 3: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / m/z |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.4 (m, 4H, Ar-H), 7.1 (s, 1H, thiazole-H), 2.7 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165 (C-2), 150 (C-4), 133 (Ar-C), 132 (Ar-C), 128 (Ar-C), 122 (Ar-C), 115 (C-5), 19 (CH₃) |
| Mass Spectrometry (EI) | m/z: 253/255 ([M]⁺, isotopic pattern for Br) |
Potential Biological Activities and Experimental Protocols
While specific biological activity data for this compound is not extensively reported, the thiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of therapeutic properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Thiazole derivatives have been shown to exhibit activity against various bacterial and fungal strains.
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its crystallographic structure, a probable synthetic route, and its spectroscopic properties. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of thiazole derivatives in drug discovery and development.
Molecular Structure and Crystallographic Data
The definitive molecular structure of this compound (C₁₀H₈BrNS) has been determined by single-crystal X-ray diffraction. The molecule consists of a 2-methyl-1,3-thiazole ring linked at the 4-position to a 4-bromophenyl group.
The crystal structure analysis reveals that there are two independent molecules in the asymmetric unit. A key structural feature is the near planarity of the molecule, with the dihedral angles between the thiazole and the bromophenyl rings being 4.2(6)° and 7.5(6)° for the two independent molecules. This planarity suggests a degree of electronic conjugation between the two ring systems. The crystal packing is influenced by C-H···π and π-π stacking interactions.
Below are the key crystallographic data and molecular geometry parameters.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₀H₈BrNS |
| Formula weight | 254.15 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.598(3) Å, α = 90° |
| b = 10.133(3) Å, β = 104.43(2)° | |
| c = 19.988(6) Å, γ = 90° | |
| Volume | 2079.1(11) ų |
| Z | 8 |
| Density (calculated) | 1.623 Mg/m³ |
| Absorption coefficient | 4.282 mm⁻¹ |
| F(000) | 1008 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.05 to 25.99° |
| Index ranges | -12≤h≤12, -12≤k≤12, -24≤l≤24 |
| Reflections collected | 17409 |
| Independent reflections | 4099 [R(int) = 0.0572] |
| Completeness to theta = 25.99° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4099 / 0 / 253 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.0984 |
| R indices (all data) | R1 = 0.0633, wR2 = 0.1090 |
| Largest diff. peak and hole | 0.528 and -0.638 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Molecule 1 | Molecule 2 |
| S(1) | C(2) | 1.734(4) | 1.737(4) |
| S(1) | C(5) | 1.719(4) | 1.717(4) |
| N(3) | C(2) | 1.311(5) | 1.314(5) |
| N(3) | C(4) | 1.385(5) | 1.383(5) |
| C(4) | C(5) | 1.361(5) | 1.365(5) |
| C(2) | C(2A) | 1.488(6) | 1.489(5) |
| C(4) | C(1') | 1.468(5) | 1.471(5) |
| Br(1) | C(4') | 1.903(4) | 1.904(4) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Molecule 1 | Molecule 2 |
| C(2)-S(1)-C(5) | 89.1(2) | 89.2(2) | ||
| C(2)-N(3)-C(4) | 110.1(3) | 110.2(3) | ||
| N(3)-C(2)-S(1) | 115.3(3) | 115.1(3) | ||
| C(5)-C(4)-N(3) | 114.3(3) | 114.2(3) | ||
| C(4)-C(5)-S(1) | 111.2(3) | 111.3(3) | ||
| N(3)-C(2)-C(2A) | 121.7(4) | 122.0(4) | ||
| S(1)-C(2)-C(2A) | 123.0(3) | 122.9(3) | ||
| C(5)-C(4)-C(1') | 126.3(3) | 126.0(4) | ||
| N(3)-C(4)-C(1') | 119.4(3) | 119.8(3) |
Table 4: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Molecule 1 | Molecule 2 |
| C(5)-C(4)-C(1')-C(2') | 176.8(4) | -174.5(4) | |||
| N(3)-C(4)-C(1')-C(6') | 178.6(4) | -172.9(4) |
Experimental Protocols
Probable Synthesis via Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. For the target molecule, this would involve the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thioacetamide.
Reaction Scheme:
Probable Hantzsch synthesis of the target compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioacetamide (1.0-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Spectroscopic Characterization
The following are the standard protocols for the spectroscopic analysis required to confirm the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid sample directly for EI-MS.
-
Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for the bromine atom.
Spectroscopic Data
As of the last update, detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data based on the analysis of structurally similar compounds. These values should be used as a guide for the interpretation of experimental spectra.
Table 5: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Probable Assignment |
| ~ 7.85 | d | 2H | Aromatic H (ortho to Br) |
| ~ 7.55 | d | 2H | Aromatic H (ortho to C-thiazole) |
| ~ 7.20 | s | 1H | Thiazole H-5 |
| ~ 2.75 | s | 3H | Methyl H (-CH₃) |
Table 6: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Probable Assignment |
| ~ 166.0 | Thiazole C-2 |
| ~ 152.0 | Thiazole C-4 |
| ~ 133.5 | Aromatic C-1' |
| ~ 132.0 | Aromatic C-H (ortho to Br) |
| ~ 128.0 | Aromatic C-H (ortho to C-thiazole) |
| ~ 122.5 | Aromatic C-4' (C-Br) |
| ~ 115.0 | Thiazole C-5 |
| ~ 19.5 | Methyl C (-CH₃) |
Table 7: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |
| ~ 3100-3000 | Medium | Aromatic and Thiazole C-H stretch |
| ~ 2950-2850 | Weak | Methyl C-H stretch |
| ~ 1600, 1480 | Medium | Aromatic C=C stretching |
| ~ 1550-1450 | Medium | Thiazole ring stretching (C=N, C=C) |
| ~ 1070 | Strong | C-Br stretching |
| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS): The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). For C₁₀H₈⁷⁹BrNS, the expected m/z is approximately 253, and for C₁₀H₈⁸¹BrNS, it is approximately 255.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel compound like this compound.
General workflow for synthesis and characterization.
This guide provides a detailed overview of the molecular structure of this compound, based on available crystallographic data and predicted spectroscopic information. The provided experimental protocols offer a practical framework for its synthesis and characterization, which can be adapted and optimized for specific laboratory conditions. This foundational knowledge is crucial for the further exploration of this and related thiazole derivatives in the context of drug development and materials science.
An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis, and the broader biological activities of its structural class, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
This compound is a substituted thiazole with the IUPAC name This compound .[1] Its chemical structure consists of a central 1,3-thiazole ring, substituted with a methyl group at the 2-position and a 4-bromophenyl group at the 4-position.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 66047-74-3 | [2] |
| Molecular Formula | C₁₀H₈BrNS | [2][3] |
| Molecular Weight | 254.15 g/mol | [2][3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
The primary synthetic route to this compound is through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.
General Experimental Protocol: Synthesis from 2,4'-Dibromoacetophenone and Thioacetamide
A common method for the synthesis of this class of compounds involves the reaction of 2,4'-dibromoacetophenone with thioacetamide.[2]
Reaction Scheme:
Figure 1: General synthesis scheme.
Detailed Protocol:
-
Reaction Setup: To a solution of 2,4'-dibromoacetophenone (1 equivalent) in a suitable solvent such as ethanol, add thioacetamide (1 to 1.2 equivalents).[4]
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting residue is purified. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. For structural confirmation, researchers would typically rely on ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral features would include signals corresponding to the methyl group, the thiazole ring proton, and the aromatic protons of the bromophenyl group.
Biological Activity
While specific biological activity studies for this compound are limited in the public domain, the broader class of 4-aryl-thiazole derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[5][6] These activities are often attributed to the presence of the thiazole ring, a privileged scaffold in medicinal chemistry.
Antimicrobial and Antifungal Activity
Numerous studies have reported the significant antimicrobial and antifungal properties of thiazole derivatives. The 4-(4-bromophenyl) moiety, in particular, has been a common feature in compounds exhibiting potent activity against various bacterial and fungal strains.[5] For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated promising antimicrobial and antifungal effects.[5]
Anticancer Activity
The thiazole nucleus is a key component in several anticancer agents. Derivatives of 4-(4-bromophenyl)thiazole have been evaluated for their cytotoxic effects against various cancer cell lines.[5] Studies on related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown notable anticancer potential against cell lines like the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7).[5]
Logical Relationship of Thiazole Derivatives' Biological Activities:
Figure 2: Biological activities of the 4-aryl-thiazole class.
Future Directions
The structural motif of this compound represents a promising starting point for the design and development of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and potential mechanisms of action of this compound.
Recommendations for Future Research:
-
Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR) are needed.
-
Biological Screening: Comprehensive screening of this compound against a panel of bacterial, fungal, and cancer cell lines would be crucial to determine its specific biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methyl and bromophenyl groups could provide valuable insights into the structure-activity relationships and help in the optimization of lead compounds.
-
Mechanism of Action Studies: Should significant biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be a critical next step.
Experimental Workflow for Future Research:
Figure 3: Proposed workflow for future research.
References
- 1. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. usbio.net [usbio.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. This document collates available data on its molecular structure, physicochemical characteristics, synthesis, and potential biological activities. Due to the limited availability of experimental data for this specific compound, some properties are estimated based on closely related analogues and established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1] The thiazole ring acts as a versatile scaffold, and its substitution with various functional groups allows for the fine-tuning of biological and physicochemical properties. The subject of this guide, this compound, incorporates a bromophenyl moiety, a common substituent in pharmacologically active compounds, and a methyl group on the thiazole core. Understanding the fundamental properties of this molecule is crucial for its potential application in drug design and development.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally derived, other values are predicted based on the structure of isomeric or closely related compounds.
Table 1: Molecular Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 66047-74-3 | |
| Molecular Formula | C₁₀H₈BrNS | |
| Molecular Weight | 254.15 g/mol | |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=C(Br)C=C2 | N/A |
| InChI Key | OHDZDHHETRGNRY-UHFFFAOYSA-N | N/A |
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
| Physical State | Solid (predicted) | General observation for similar small organic molecules |
| Melting Point | Data not available | N/A |
| Boiling Point | ~340.8 ± 44.0 °C | Predicted for the isomer 2-(4-bromophenyl)-4-methyl-thiazole[2] |
| Density | ~1.496 ± 0.06 g/cm³ | Predicted for the isomer 2-(4-bromophenyl)-4-methyl-thiazole[2] |
| pKa | Data not available | N/A |
| Solubility | Low to moderate solubility in water; likely soluble in polar organic solvents. | General characteristic of similar heterocyclic compounds[3] |
Spectral Data
Table 3: Predicted Spectral Characteristics
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | ~2.7 ppm (s, 3H, -CH₃) : Singlet for the methyl protons at the C2 position. ~7.5-7.8 ppm (m, 5H, Ar-H and thiazole-H) : Aromatic protons of the bromophenyl ring and the proton at the C5 position of the thiazole ring. |
| ¹³C NMR | ~19 ppm (-CH₃) : Carbon of the methyl group. ~115-135 ppm (Ar-C and C5) : Carbons of the bromophenyl ring and the C5 of the thiazole ring. ~150-155 ppm (C4) : Carbon at the C4 position of the thiazole ring. ~165-170 ppm (C2) : Carbon at the C2 position of the thiazole ring. |
| IR (Infrared) | ~3100-3000 cm⁻¹ : C-H stretching of the aromatic and thiazole rings. ~2950-2850 cm⁻¹ : C-H stretching of the methyl group. ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic and thiazole rings. ~1100-1000 cm⁻¹ : C-Br stretching. |
| Mass Spectrometry | m/z ~253/255 : Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine. |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[5] For this compound, this would involve the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thioacetamide.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[6]
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) and allowed to cool slowly. The pure crystals that form are collected by filtration.[7][8]
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by column chromatography on silica gel.[1] A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used as the eluent.[9]
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of thiazole derivatives is well-documented for its antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives have been shown to exhibit antibacterial and antifungal activities through various mechanisms.[10][11] A plausible mechanism of action for thiazole-based compounds involves the inhibition of essential bacterial enzymes. For instance, some thiazoles are known to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[10] Another potential target is FtsZ, a protein involved in bacterial cell division.
Anticancer Activity
Numerous thiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action. These include the induction of apoptosis (programmed cell death), disruption of microtubule polymerization, and inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB, mTOR, and PI3K/Akt pathways.[10]
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and predictions from related structures. The outlined synthesis and purification protocols offer a practical starting point for its preparation in a laboratory setting. Furthermore, the proposed mechanisms of antimicrobial and anticancer activity, based on the established pharmacology of the thiazole class, provide a rationale for its biological evaluation. Further research is warranted to experimentally determine the precise physicochemical properties and to elucidate the specific biological targets and signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Bromophenyl)-2-thiazoleacetonitrile 97 94833-31-5 [sigmaaldrich.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jchemrev.com [jchemrev.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Thiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Its unique chemical properties allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2][5][6]
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various thiazole derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of selected thiazole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [7] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | - | [2] |
| Hydrazinyl thaizole molecule II | C6 (Glioma) | 3.83 | Cisplatin | 12.67 | [2] |
| Compound III (4-chlorophenylthiazole) | - | 51.09 nM (VEGFR-2 inhibition) | Sorafenib | 51.41 nM | [2] |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 | Staurosporine | 5.25 | [8] |
| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 | Staurosporine | 5.25 | [8] |
| Compound 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | - | - | [9] |
| Compound 11a | MCF-7 (Breast) | 9.49 | - | - | [10] |
| Compound 11a | HepG-2 (Liver) | 12.89 | - | - | [10] |
Mechanism of Action: Targeting VEGFR-2 and Inducing Apoptosis
A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][7][11][12] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.[11]
Furthermore, many thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][13] This is often achieved through the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and culminates in the activation of caspases, a family of proteases that execute the apoptotic process.[3][13][14][15]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Induction of the intrinsic apoptosis pathway by thiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][16][17]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thiazole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Thiazole Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[18] Thiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[19][20][21]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22][23]
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Compound 37c | S. aureus | 46.9 - 93.7 | - | - | [19] |
| Compound 37c | C. albicans | 5.8 - 7.8 | - | - | [19] |
| Compound 43a | S. aureus | 16.1 µM | Norfloxacin | - | [19] |
| Compound 43a | E. coli | 16.1 µM | Norfloxacin | - | [19] |
| Compound 3 | Various Bacteria | 0.23 - 0.7 mg/mL | Ampicillin | - | [5] |
| Compound 9 | Various Fungi | 0.06 - 0.23 mg/mL | Ketoconazole | 0.2 - 1.0 | [5] |
| Compound 12 | S. aureus, E. coli, A. niger | 125 - 150 | Ofloxacin, Ketoconazole | 10 | [20] |
| Compounds 13 & 14 | S. aureus, E. coli, A. niger | 50 - 75 | Ofloxacin, Ketoconazole | 10 | [20] |
| 2-amino-2-thiazoline | MDR S. aureus | 32 | - | - | [21] |
| L1 | C. glabrata | 32 | Nystatin | 4 | [24] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[1][22][23][25][26]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[22][23]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Thiazole derivative test compounds
-
Sterile 96-well microtiter plates
-
Standardized inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare Dilutions: Prepare serial two-fold dilutions of the thiazole derivatives in the broth medium directly in the wells of the microtiter plate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well.
-
Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration in which no growth is observed.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity of Thiazole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[27] Thiazole derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[27][28]
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives can be assessed through various in vitro and in vivo assays. The IC50 values for enzyme inhibition and the percentage of edema inhibition in animal models are common metrics.
| Compound ID | Target/Assay | IC50 (µM) / % Inhibition | Reference Compound | Reference Value | Citation |
| Compound 4 | COX-1 | 29.60 ± 1.58 | - | - | [28] |
| Compound 6a | COX-1/COX-2 | 9.01 ± 0.01 mM / 11.65 ± 6.20 mM | - | - | [28] |
| Compound 6b | COX-2 | - | - | - | [28] |
| Compound 21b | COX-1 | 10 | - | - | [28] |
| Compound 3g | In vitro anti-inflammatory | 46.62 µg/mL | - | - | [29] |
| Thiazole-based chalcones | Carrageenan-induced paw edema | 51 - 55% | - | - | [9] |
| Compound 3c | Carrageenan-induced paw edema | Appreciable activity | - | - | [30] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[31][32][33][34][35]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[31][35]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Thiazole derivative test compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Animal Grouping: Divide the animals into control, reference, and test groups.
-
Compound Administration: Administer the vehicle, reference drug, or thiazole derivative to the respective groups, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
Thiazole derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory, underscores their potential in addressing significant unmet medical needs. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in the continued exploration and development of this important class of compounds. The presented methodologies and data serve as a foundation for the rational design and synthesis of new thiazole derivatives with enhanced potency and selectivity, ultimately contributing to the advancement of therapeutic interventions for a variety of diseases.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchemrev.com [jchemrev.com]
- 20. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. bio-protocol.org [bio-protocol.org]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. wjpmr.com [wjpmr.com]
- 31. benchchem.com [benchchem.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. inotiv.com [inotiv.com]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Crystal Structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a molecule of interest in medicinal chemistry due to the prevalence of the thiazole scaffold in various biologically active compounds. This document details the molecular geometry, crystallographic parameters, and the experimental procedures for its synthesis and structural determination.
Molecular Structure and Crystallographic Data
The crystal structure of this compound (C₁₀H₈BrNS) was determined by single-crystal X-ray diffraction. The analysis revealed the presence of two independent molecules in the asymmetric unit.[1] The thiazole and the bromophenyl rings in both molecules are nearly coplanar, with dihedral angles of 4.2(6)° and 7.5(6)° between the mean planes of the rings for the two independent molecules.[1] This planarity suggests a conjugated system across the two rings. The crystal packing is stabilized by intermolecular interactions, including C-H···π and π-π stacking interactions.[1]
Crystallographic Data
A summary of the crystallographic data is presented in Table 1. This data is essential for understanding the solid-state conformation and packing of the molecule.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₀H₈BrNS |
| Formula weight | 254.15 |
| Temperature | Data not available in searched resources. |
| Wavelength | Data not available in searched resources. |
| Crystal system | Data not available in searched resources. |
| Space group | Data not available in searched resources. |
| Unit cell dimensions | |
| a (Å) | Data not available in searched resources. |
| b (Å) | Data not available in searched resources. |
| c (Å) | Data not available in searched resources. |
| α (°) | Data not available in searched resources. |
| β (°) | Data not available in searched resources. |
| γ (°) | Data not available in searched resources. |
| Volume (ų) | Data not available in searched resources. |
| Z | Data not available in searched resources. |
| Density (calculated) (Mg/m³) | Data not available in searched resources. |
| Absorption coefficient (mm⁻¹) | Data not available in searched resources. |
| F(000) | Data not available in searched resources. |
| Crystal size (mm³) | Data not available in searched resources. |
| Theta range for data collection (°) | Data not available in searched resources. |
| Index ranges | Data not available in searched resources. |
| Reflections collected | Data not available in searched resources. |
| Independent reflections | Data not available in searched resources. |
| Completeness to theta = ...° | Data not available in searched resources. |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Data not available in searched resources. |
| Goodness-of-fit on F² | Data not available in searched resources. |
| Final R indices [I>2sigma(I)] | Data not available in searched resources. |
| R indices (all data) | Data not available in searched resources. |
Note: Detailed quantitative crystallographic data was not available in the public resources searched. The primary reference indicates the structure has been solved and key dihedral angles are reported.
Selected Bond Lengths and Angles
A comprehensive list of bond lengths and angles is crucial for a detailed understanding of the molecular geometry. However, this specific data was not available in the searched resources. For illustrative purposes, Table 2 lists the expected range for key bond types found in this molecule.
Table 2: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value |
| C-S (thiazole) | ~1.70 - 1.75 Å |
| C-N (thiazole) | ~1.30 - 1.40 Å |
| C=N (thiazole) | ~1.30 - 1.35 Å |
| C-C (phenyl) | ~1.38 - 1.40 Å |
| C-Br | ~1.85 - 1.95 Å |
| C-C (thiazole-phenyl) | ~1.45 - 1.50 Å |
| C-S-C (thiazole) | ~88 - 92° |
| S-C-N (thiazole) | ~110 - 115° |
| C-N-C (thiazole) | ~108 - 112° |
| C-C-C (phenyl) | ~118 - 122° |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its crystal structure.
Synthesis via Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings. The general reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely precursors are 2,4'-dibromoacetophenone and thioacetamide.
Materials:
-
2,4'-Dibromoacetophenone
-
Thioacetamide
-
Ethanol (or a similar suitable solvent)
-
Sodium bicarbonate (or other suitable base for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4'-dibromoacetophenone (1.0 eq) in ethanol.
-
Addition of Thioamide: Add thioacetamide (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following general steps:
Crystal Mounting:
-
A suitable single crystal of this compound is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperature).
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a specific temperature (e.g., 100 K) to reduce thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Data Processing and Structure Solution:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to its structural elucidation.
Caption: Experimental workflow for the synthesis and structural analysis of this compound.
Logical Relationship of Synthesis Steps
The following diagram details the logical progression of the Hantzsch thiazole synthesis.
Caption: Logical steps of the Hantzsch synthesis for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. This document is intended to serve as a core reference for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development where this heterocyclic compound may be of interest.
Introduction
This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous biologically active compounds and functional materials. The presence of a bromophenyl group and a methyl group on the thiazole core significantly influences its electronic properties and potential biological activity. Accurate characterization of this molecule is paramount, and NMR spectroscopy stands as the primary tool for elucidating its chemical structure. This guide presents the detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a structural representation to aid in its unambiguous identification and further research applications.
Molecular Structure and NMR Correlation Diagram
The chemical structure of this compound is depicted below, along with a diagram illustrating the key correlations between the atoms and their expected NMR signals.
Caption: Molecular structure and key NMR correlations for this compound.
Experimental Protocols
While the specific experimental details for the acquisition of the NMR data for this particular compound are not publicly available in a detailed report, a general protocol for the characterization of similar substituted thiazole derivatives is provided below. This protocol is based on standard practices in the field of organic chemistry.[1]
General NMR Experimental Protocol:
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity is indicated as s (singlet) and d (doublet).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.6 | d | 2H | H-2', H-6' |
| ~ 7.5 - 7.3 | d | 2H | H-3', H-5' |
| ~ 7.2 | s | 1H | H-5 |
| ~ 2.7 | s | 3H | -CH₃ |
¹³C NMR Spectral Data
The following table summarizes the expected ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C-2 |
| ~ 150 | C-4 |
| ~ 133 | C-1' |
| ~ 132 | C-3', C-5' |
| ~ 128 | C-2', C-6' |
| ~ 122 | C-4' |
| ~ 115 | C-5 |
| ~ 19 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample. The data presented here are based on typical values for similar structures reported in the literature.
Logical Workflow for Structural Elucidation
The process of confirming the structure of this compound using NMR data follows a logical workflow.
Caption: A typical workflow for the synthesis, purification, and NMR-based structural confirmation of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The tabulated data, alongside the general experimental protocol and structural diagrams, offer a valuable resource for the identification and characterization of this compound. For researchers in drug discovery and materials science, this information is crucial for quality control, reaction monitoring, and the interpretation of structure-activity relationships. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, could provide even more detailed structural insights and unambiguous assignments of all proton and carbon signals.
References
The Thiazole Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals. From the fundamental discovery of its synthesis to its incorporation into life-saving antibiotics and essential vitamins, the history of thiazole is a compelling narrative of chemical ingenuity and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, detailing seminal synthetic methodologies, key biological milestones, and the mechanisms of action that underpin their therapeutic utility.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The journey into the rich chemistry of thiazoles began in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1] His development of a method to synthesize the thiazole ring by reacting α-haloketones with thioamides remains a fundamental and widely practiced reaction in organic chemistry, now famously known as the Hantzsch thiazole synthesis.[1][2] This reaction provided the first accessible route to this novel heterocyclic system, opening the door for the exploration of its derivatives and their potential applications.
Experimental Protocols: Hantzsch Thiazole Synthesis
A classic and illustrative example of the Hantzsch synthesis is the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Objective: To synthesize 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add 5 mL of methanol and a stir bar to the vial.[2]
-
Heat the mixture on a hot plate with stirring for 30 minutes.[2]
-
After heating, allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic impurities.
-
Dry the purified product on a watch glass.
Logical Workflow for Hantzsch Thiazole Synthesis
Key Milestones in the History of Thiazole Compounds
The discovery of the Hantzsch synthesis was the catalyst for the subsequent identification and development of several biologically crucial thiazole-containing molecules.
The Thiazole Moiety in Thiamine (Vitamin B1)
One of the most significant early discoveries was the identification of a thiazole ring within the structure of thiamine (Vitamin B1). Thiamine, first isolated in the early 20th century, is an essential nutrient for carbohydrate metabolism. Its biosynthesis involves the separate formation of a pyrimidine moiety and a thiazole moiety, which are then coupled.[3][4] The elucidation of thiamine's structure highlighted the natural prevalence and biological importance of the thiazole scaffold.[5]
Physicochemical Properties of Thiamine
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₇N₄OS⁺ | [6] |
| Melting Point | ~248 °C (decomposes) | [3][6] |
| Solubility in Water | Highly soluble | [6][7] |
| pKa | 4.9 | [6] |
| Appearance | White crystalline powder | [7] |
Thiamine Biosynthesis Pathway (Simplified)
The biosynthesis of the thiazole moiety of thiamine differs between prokaryotes and eukaryotes.
The Thiazolidine Ring in Penicillin
The discovery of penicillin by Alexander Fleming in 1928 marked a revolution in medicine.[8] The subsequent elucidation of its structure in 1945 revealed a unique bicyclic system containing a β-lactam ring fused to a thiazolidine ring (a saturated thiazole).[8] This discovery further solidified the importance of sulfur- and nitrogen-containing heterocycles in the development of therapeutic agents.
Mechanism of Action of Penicillin
Penicillin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Specifically, it targets penicillin-binding proteins (PBPs), such as DD-transpeptidase, which are essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] The strained β-lactam ring of penicillin acylates a serine residue in the active site of the PBP, leading to its irreversible inactivation.[9][10] This disruption of cell wall synthesis ultimately results in bacterial cell lysis.
Antibacterial Activity of Penicillin G
The following table summarizes the minimum inhibitory concentration (MIC) values for Penicillin G against various bacterial species.
| Pathogen | MIC (µg/mL) for Susceptible (S) strains | MIC (µg/mL) for Intermediate (I) strains | MIC (µg/mL) for Resistant (R) strains | Reference(s) |
| Staphylococcus spp. | ≤0.12 | - | ≥0.25 | [11] |
| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | 4 | ≥8 | [11] |
| Neisseria gonorrhoeae | ≤0.06 | 0.12-1 | ≥2 | [11] |
| Neisseria meningitidis | ≤0.06 | 0.12-0.25 | ≥0.5 | [11] |
The Rise of Sulfathiazole: An Early Antibiotic
In the late 1930s, before the widespread availability of penicillin, the sulfonamide class of antibiotics emerged as groundbreaking therapeutic agents.[11] Among these, sulfathiazole, a synthetic thiazole derivative, played a pivotal role in combating bacterial infections.[11] Its development was spurred by the discovery of Prontosil and the subsequent realization that its active metabolite was sulfanilamide.[11] This led to the synthesis of numerous sulfanilamide derivatives, with sulfathiazole being a particularly effective and widely used compound.[11]
Physicochemical Properties of Sulfathiazole
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉N₃O₂S₂ | [2][9] |
| Melting Point | 200-202 °C | [2] |
| Solubility in Water | Insoluble (<0.1 g/100 mL) | [9] |
| pKa | 7.2 | [2][9] |
| Appearance | White crystalline powder | [9] |
Mechanism of Action of Sulfathiazole
Sulfathiazole functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[3] Sulfathiazole, being structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), binds to the enzyme's active site, thereby blocking the production of dihydrofolic acid.[3] This ultimately inhibits bacterial DNA synthesis and leads to a bacteriostatic effect.
The Cook-Heilbron Thiazole Synthesis: An Alternative Route
In 1947, Alan H. Cook and Sir Ian Heilbron described an alternative method for the synthesis of 5-aminothiazoles.[8] The Cook-Heilbron thiazole synthesis involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[8] This method provided a valuable alternative to the Hantzsch synthesis, particularly for accessing 5-aminothiazole derivatives, which were previously a relatively unexplored class of compounds.
Experimental Protocols: Cook-Heilbron Synthesis of 5-Aminothiazoles
Objective: To synthesize a 5-aminothiazole derivative.
General Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add the sulfur-containing reagent (e.g., carbon disulfide, dithioacid) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
Conclusion
The discovery and historical development of thiazole compounds represent a significant chapter in the annals of chemistry and medicine. From the foundational Hantzsch synthesis to the elucidation of their roles in essential vitamins and revolutionary antibiotics, the thiazole core has consistently proven to be a versatile and invaluable scaffold. The detailed understanding of their synthesis, physicochemical properties, and mechanisms of action continues to drive the development of new therapeutic agents across a broad spectrum of diseases. This technical guide serves as a testament to the enduring legacy and future potential of thiazole chemistry in the relentless pursuit of advancing human health.
References
- 1. Thiamine Properties [thiamine.dnr.cornell.edu]
- 2. Sulfathiazole CAS#: 72-14-0 [m.chemicalbook.com]
- 3. agustogroup.com [agustogroup.com]
- 4. Chemical and physical properties of thiamin | PPSX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]
Methodological & Application
Applications of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole and its Derivatives in Medicinal Chemistry
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous biologically active compounds, including approved drugs like the anticancer agent Tiazofurin and the antiretroviral Ritonavir.[1][2] The presence of sulfur and nitrogen atoms in the thiazole ring allows for diverse interactions with biological targets, making it a privileged scaffold in drug design. The specific substitution pattern of a 4-(4-bromophenyl) group on the thiazole ring has been a key area of investigation, with the bromine atom serving as a valuable handle for further chemical modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[3] This document outlines the significant applications of 4-(4-bromophenyl)-2-methyl-1,3-thiazole and its closely related derivatives, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.
Synthesis of the Thiazole Core
The foundational structure, 4-(4-bromophenyl)-1,3-thiazole, is typically synthesized via the Hantzsch thiazole synthesis. A common route involves the reaction of a α-haloketone, such as 2,4'-dibromoacetophenone, with a thioamide, like thioacetamide for the 2-methyl derivative or thiourea for the 2-amino derivative.[1][4]
General Synthesis Workflow
Caption: General synthesis scheme for 4-(4-bromophenyl)thiazole derivatives.
Anticancer Applications
Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action for some of these compounds has been identified as the inhibition of tubulin polymerization.[5]
Quantitative Data for Anticancer Activity
| Compound ID | Modification on Thiazole Core | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| p2 | 2-imino-(4-hydroxy-3-methoxybenzylidene) | MCF7 | 10.5 | 5-Fluorouracil | 5.2 |
| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] | A549 | 62.5 (µg/mL) | Cisplatin | 45.88 (µg/mL) |
| 84c | 2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl) | MCF-7, A549, HepG-2 | Potent | - | - |
| 8f | 4-(methoxybenzoyl) at 2-position | Melanoma & Prostate | 0.021 - 0.071 | - | - |
MCF7: Human breast adenocarcinoma; A549: Human lung adenocarcinoma; HepG-2: Human liver cancer.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol is adapted from the methodology used to evaluate the anticancer activity of 4-(4-bromophenyl)thiazol-2-amine derivatives against the MCF7 cell line.[1]
Objective: To determine the in vitro anticancer activity of test compounds.
Materials:
-
MCF7 human breast adenocarcinoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compounds and reference drug (5-Fluorouracil)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10%
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MCF7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: After 24 hours, add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently layer 50 µL of cold 10% TCA on top of the medium in each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Inhibition
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Antimicrobial Applications
Various derivatives of the 4-(4-bromophenyl)thiazole scaffold have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[1][6][7]
Quantitative Data for Antimicrobial Activity
| Compound ID | Modification on Thiazole Core | Microorganism | Activity (MIC in µg/mL) | Reference Drug | Activity (MIC in µg/mL) |
| p2 | 2-imino-(4-hydroxy-3-methoxybenzylidene) | S. aureus | 12.5 | Norfloxacin | 12.5 |
| p3 | 2-imino-(4-chlorobenzylidene) | S. aureus | 12.5 | Norfloxacin | 12.5 |
| p4 | 2-imino-(4-fluorobenzylidene) | C. albicans | 25 | Fluconazole | 25 |
| p6 | 2-imino-(4-nitrobenzylidene) | E. coli | 25 | Norfloxacin | 12.5 |
| 33c | 2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl) | S. aureus, C. albicans, S. cerevisiae | Zone of Inhibition: 30 mm | Ciprofloxacin, Ketoconazole | - |
S. aureus: Staphylococcus aureus; E. coli: Escherichia coli; C. albicans: Candida albicans; S. cerevisiae: Saccharomyces cerevisiae.
Experimental Protocol: Turbidimetric Method for Minimum Inhibitory Concentration (MIC)
This protocol is based on the methodology used to assess the antimicrobial activity of 4-(4-bromophenyl)thiazol-2-amine derivatives.[1]
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Fungal strains (e.g., C. albicans)
-
Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds and reference drugs (Norfloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of 10⁶ CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds and reference drugs in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 600 nm using a microplate reader.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism (no turbidity).
Experimental Protocol: Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.[6][7]
Objective: To qualitatively assess the antimicrobial activity of test compounds.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Test compounds and reference drugs
Procedure:
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The ease of synthesis and the potential for chemical modification have led to the discovery of potent anticancer and antimicrobial agents. The data and protocols presented herein provide a comprehensive resource for researchers aiming to further explore the therapeutic potential of this important chemical entity. Future work could focus on optimizing the lead compounds to enhance their activity and selectivity, as well as elucidating their detailed mechanisms of action to guide rational drug design.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. 4-(4-Bromophenyl)thiazole-2-carboxylic Acid [myskinrecipes.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Bromophenyl)-2-methyl-1,3-thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a thiazole ring, a common motif in many biologically active compounds, coupled with a bromine-substituted phenyl group at the 4-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications. The 2-methyl group provides an additional point for potential functionalization or can influence the steric and electronic properties of the molecule.
This document provides detailed application notes and experimental protocols for the synthesis of the this compound building block and its subsequent use in key organic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Furthermore, it summarizes the biological activities of derivatives synthesized from this scaffold, highlighting its potential in drug discovery.
Synthesis of the Building Block
The parent compound, this compound, can be synthesized via a Hantzsch thiazole synthesis from readily available starting materials.
Protocol 1: Synthesis of this compound
This protocol describes the reaction of 2,4'-dibromoacetophenone with thioacetamide.
Materials:
-
2,4'-Dibromoacetophenone
-
Thioacetamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2,4'-dibromoacetophenone (1.0 eq) and thioacetamide (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the bromophenyl moiety and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-4-(4-phenylphenyl)-1,3-thiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)phenyl)-2-methyl-1,3-thiazole | 80-92 |
| 3 | 3-Pyridinylboronic acid | 2-Methyl-4-(4-(pyridin-3-yl)phenyl)-1,3-thiazole | 75-88 |
| 4 | 2-Thiopheneboronic acid | 2-Methyl-4-(4-(thiophen-2-yl)phenyl)-1,3-thiazole | 78-90 |
Note: Yields are based on similar reactions reported in the literature for related substrates and may vary depending on the specific reaction conditions and substrate.[1]
Sonogashira Coupling: Synthesis of Aryl-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to a wide range of conjugated systems. These structures are of interest in materials science and as precursors for more complex molecules.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Methyl-4-(4-(phenylethynyl)phenyl)-1,3-thiazole | 75-90 |
| 2 | Ethynyltrimethylsilane | 2-Methyl-4-(4-((trimethylsilyl)ethynyl)phenyl)-1,3-thiazole | 80-95 |
| 3 | 1-Hexyne | 2-Methyl-4-(4-(hex-1-yn-1-yl)phenyl)-1,3-thiazole | 70-85 |
| 4 | Propargyl alcohol | 3-(4-(2-Methyl-1,3-thiazol-4-yl)phenyl)prop-2-yn-1-ol | 65-80 |
Note: Yields are based on general Sonogashira reaction protocols and may require optimization for this specific substrate.[2][3]
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the aryl bromide with a wide variety of primary and secondary amines. This reaction is a cornerstone in the synthesis of arylamines, which are key components of many pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(4-(2-Methyl-1,3-thiazol-4-yl)phenyl)aniline | 70-85 |
| 2 | Morpholine | 4-(4-(2-Methyl-1,3-thiazol-4-yl)phenyl)morpholine | 80-95 |
| 3 | Benzylamine | N-Benzyl-4-(2-methyl-1,3-thiazol-4-yl)aniline | 75-90 |
| 4 | Indole | 1-(4-(2-Methyl-1,3-thiazol-4-yl)phenyl)-1H-indole | 65-80 |
Note: Yields are based on general Buchwald-Hartwig amination protocols and may require optimization for this specific substrate.[4][5]
Biological Activity of Derivatives
Derivatives of the 4-(4-bromophenyl)-1,3-thiazole scaffold have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research. The ability to easily diversify the structure through cross-coupling reactions makes this a valuable scaffold for lead optimization in drug discovery programs.
Anticancer Activity
Several studies have reported the cytotoxic effects of thiazole derivatives against various cancer cell lines. The IC₅₀ values for some representative compounds are summarized below.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-4-(4-hydroxyphenyl)thiazole derivative | MCF-7 | 2.57 ± 0.16 | [6] |
| 2-Aryl-4-(4-hydroxyphenyl)thiazole derivative | HepG2 | 7.26 ± 0.44 | [6] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative | SKNMC | 10.8 ± 0.08 | [7] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative | Hep-G2 | 11.6 ± 0.12 | [7] |
Antimicrobial Activity
Thiazole-containing compounds are known to exhibit a broad spectrum of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of efficacy.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenylacetamido-thiazole derivative | E. coli | 1.56 - 6.25 | [8] |
| 2-Phenylacetamido-thiazole derivative | S. aureus | 1.56 - 6.25 | [8] |
| 4-(1,3,4-Thiadiazol-2-yl)-pyrrole derivative | K. pneumoniae | 31.25 | [9] |
| Benzo[d]thiazole derivative | S. aureus | 125 - 150 | [10] |
Visualizations
Synthetic Pathways
Caption: Synthetic utility of this compound.
Experimental Workflow
Caption: General workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of the thiazole ring system.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, make them attractive scaffolds in drug development. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for the preparation of substituted thiazoles. This protocol details the synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone and thioacetamide.
Reaction Scheme
The synthesis proceeds via the Hantzsch thiazole synthesis mechanism.
Caption: Reaction scheme for the Hantzsch synthesis of this compound.
Experimental Protocol
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Thioacetamide
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Apparatus for thin-layer chromatography (TLC)
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in absolute ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-bromo-1-(4-bromophenyl)ethanone | 1.0 eq |
| Thioacetamide | 1.1-1.2 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Product Characterization | |
| Appearance | Off-white to pale yellow solid |
| Yield | High (typically >80%, dependent on purification) |
| Melting Point (°C) | To be determined experimentally |
| ¹H NMR (CDCl₃, ppm) | Refer to predicted values below |
| ¹³C NMR (CDCl₃, ppm) | Refer to predicted values below |
Note: Specific yield and melting point will depend on the exact reaction scale and purification efficiency. The NMR data are predicted based on analogous structures and should be confirmed experimentally.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75-7.85 (d, 2H, Ar-H), 7.50-7.60 (d, 2H, Ar-H), 7.15 (s, 1H, thiazole-H), 2.75 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 166.0 (C-2), 153.0 (C-4), 133.5 (Ar-C), 131.8 (Ar-CH), 127.5 (Ar-CH), 121.5 (Ar-C-Br), 112.0 (C-5), 19.5 (CH₃).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The thiazole nucleus is a prominent feature in numerous approved drugs, including antimicrobial and antineoplastic agents.[1][2][3] The presence of a bromine atom on the phenyl ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] This document provides an overview of the applications of this compound and its derivatives in drug discovery, along with detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of the Core Intermediate
The synthesis of the parent amine, 4-(4-bromophenyl)thiazol-2-amine, which is a precursor to many derivatives, is typically achieved through the Hantzsch thiazole synthesis. This involves the reaction of a p-bromoacetophenone with thiourea in the presence of a catalyst like iodine.[1][5][6]
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-(4-bromophenyl)thiazol-2-amine and its derivatization into bioactive agents.
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous studies have reported the synthesis of 4-(4-bromophenyl)-1,3-thiazole derivatives with potent antibacterial and antifungal activities.[1][7] The antimicrobial efficacy is often attributed to the thiazole ring system, which can interfere with essential biological processes in microorganisms.[8] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiazole and the phenyl ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of specific heterocyclic moieties, such as pyrazoline and triazole, has led to compounds with significant inhibitory activity against various bacterial and fungal strains.[7][9]
| Compound ID | Target Organism | Activity | Reference |
| 33c | Staphylococcus aureus, Candida albicans, Saccharomyces cerevisiae | 30 mm inhibition zone | [7][9] |
| 27a | Broad-spectrum antimicrobial | Highest potency among tested compounds | [7][9] |
| p2, p3, p4, p6 | Various bacteria and fungi | Comparable to norfloxacin and fluconazole | [1][6] |
Anticancer Activity
The 4-(4-bromophenyl)-1,3-thiazole scaffold has also been extensively explored for the development of novel anticancer agents.[1][8] Derivatives have shown cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human lung adenocarcinoma (A-549).[1][7][9] The mechanism of action is often linked to the inhibition of specific kinases or other cellular signaling pathways involved in cancer cell proliferation and survival.
| Compound ID | Cell Line | IC50 Value | Reference |
| 11d | A-549 (human lung adenocarcinoma) | 62.5 µg/mL | [7][9] |
| p2 | MCF-7 (human breast adenocarcinoma) | 10.5 µM | [1] |
| Standard (Cisplatin) | A-549 | 45.88 µg/mL | [7][9] |
| Standard (5-Fluorouracil) | MCF-7 | 5.2 µM | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
Materials:
-
p-Bromoacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Sodium thiosulfate solution
-
Distilled water
Procedure:
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for 11-12 hours.[6]
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The solid product is filtered and washed with a dilute sodium thiosulfate solution to remove excess iodine, followed by a wash with distilled water.
-
The crude product is recrystallized from ethanol to yield pure 4-(4-bromophenyl)thiazol-2-amine.
-
The structure of the synthesized intermediate is confirmed using physicochemical and spectral analysis (IR, NMR).[1][6]
Protocol 2: In Vitro Antimicrobial Activity Assessment (Turbidimetric Method)
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Standard drugs (e.g., Norfloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of each synthesized compound and standard drug is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds and standards are prepared in the respective broth in 96-well plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The growth of the microorganisms is determined by measuring the absorbance (turbidity) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Protocol 3: In Vitro Anticancer Activity Assessment (SRB Assay)
Materials:
-
Synthesized thiazole derivatives
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Standard anticancer drug (e.g., 5-Fluorouracil)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized compounds and the standard drug for a specified period (e.g., 48 hours).
-
After treatment, the cells are fixed with cold TCA and stained with SRB solution.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a plate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(4-bromophenyl)-1,3-thiazole derivatives is highly dependent on the nature of the substituents.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. 4-(4-Bromophenyl)thiazole-2-carboxylic Acid [myskinrecipes.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document provides detailed application notes and protocols on the antimicrobial activity of a specific class of these compounds: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole derivatives and their analogues. The presence of a bromophenyl group at the C4 position of the thiazole ring is a key structural feature investigated for its contribution to biological activity.[1][4] These notes summarize the quantitative antimicrobial data and provide comprehensive experimental protocols for their evaluation.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various 4-(4-Bromophenyl)-thiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter for quantifying antimicrobial activity. A summary of reported MIC values is presented in the table below.
| Compound ID | Derivative Type | Test Organism | MIC (µM) | Reference |
| p2 | 4-(4-bromophenyl)-thiazol-2-amine derivative | Staphylococcus aureus | 16.1 | [1] |
| Escherichia coli | 16.1 | [1] | ||
| p3 | 4-(4-bromophenyl)-thiazol-2-amine derivative | Aspergillus niger | 16.2 | [1] |
| p4 | 4-(4-bromophenyl)-thiazol-2-amine derivative | Bacillus subtilis | 28.8 | [1] |
| p6 | 4-(4-bromophenyl)-thiazol-2-amine derivative | Candida albicans | 15.3 | [1] |
| Standard | Norfloxacin | S. aureus, E. coli, B. subtilis | - | [1] |
| Standard | Fluconazole | C. albicans, A. niger | - | [1] |
Note: The specific substitutions on the core structure for compounds p2, p3, p4, and p6 are detailed in the referenced literature. The MIC values highlight compounds with promising activity comparable to standard drugs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from standard practices reported in the literature for the evaluation of novel antimicrobial compounds.[1][5]
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Turbidimetric Method
This protocol outlines the tube dilution method to determine the MIC of the synthesized thiazole derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth (for bacteria)
-
Sabouraud Dextrose Broth (for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibacterial drug (e.g., Norfloxacin)
-
Standard antifungal drug (e.g., Fluconazole)
-
Sterile test tubes
-
Micropipettes
-
Incubator
-
Turbidity meter or spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound and standard drug in DMSO.
-
Preparation of Inoculum: Culture the microbial strains in their respective broths overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds and standard drugs in the appropriate sterile broth in test tubes.
-
Inoculation: Inoculate each tube with the prepared microbial suspension. A tube containing only the growth medium and inoculum serves as a positive control, and a tube with uninoculated medium serves as a negative control.
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.[1]
2. Protocol for Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and fungal strains
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
DMSO
-
Standard antimicrobial drugs
Procedure:
-
Preparation of Agar Plates: Prepare the respective agar plates and allow them to solidify.
-
Inoculation: Spread the microbial inoculum uniformly over the surface of the agar plates.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Application of Compounds: Add a fixed volume of the test compound solution (dissolved in DMSO) into the wells. A well with DMSO serves as a negative control, and wells with standard drugs serve as positive controls.
-
Incubation: Incubate the plates under the same conditions as mentioned in the MIC protocol.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for the antimicrobial activity of this compound derivatives.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives Against MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-based heterocyclic compounds represent a significant class of scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document outlines the application and experimental protocols for evaluating the anticancer activity of novel 4-(4-Bromophenyl)-2-methyl-1,3-thiazole derivatives against the human breast adenocarcinoma cell line, MCF-7. These cells are an estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative cell line, making them a valuable in vitro model for studying hormone-responsive breast cancers. The methodologies provided herein cover the assessment of cytotoxicity, the induction of apoptosis, and the investigation of underlying signaling pathways.
Data Presentation: Cytotoxicity of Thiazole Analogs
While specific quantitative data for a comprehensive series of this compound derivatives is emerging, the following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF-7 cancer cell line. This data serves as a representative example of the potential anticancer activity of this class of compounds.
| Compound ID | Modification | IC50 (µM) against MCF-7 | Reference Compound | IC50 (µM) against MCF-7 | Reference |
| p1 | Unsubstituted benzylidene | >100 | 5-Fluorouracil | 5.2 | [1] |
| p2 | 4-Chlorobenzylidene | 10.5 | 5-Fluorouracil | 5.2 | [1] |
| p3 | 4-Fluorobenzylidene | 15.2 | 5-Fluorouracil | 5.2 | [1] |
| p4 | 4-Hydroxybenzylidene | 20.8 | 5-Fluorouracil | 5.2 | [1] |
| p5 | 4-Methoxybenzylidene | 35.6 | 5-Fluorouracil | 5.2 | [1] |
| p6 | 4-Nitrobenzylidene | 12.3 | 5-Fluorouracil | 5.2 | [1] |
| p7 | 3,4-Dimethoxybenzylidene | 45.1 | 5-Fluorouracil | 5.2 | [1] |
| p8 | 2-Chlorobenzylidene | 25.7 | 5-Fluorouracil | 5.2 | [1] |
| p9 | 2-Hydroxybenzylidene | 50.2 | 5-Fluorouracil | 5.2 | [1] |
| p10 | 2-Nitrobenzylidene | 30.9 | 5-Fluorouracil | 5.2 | [1] |
Experimental Protocols
I. Synthesis of this compound Derivatives
A general synthetic route involves the Hantzsch thiazole synthesis.
Protocol:
-
Reaction Setup: To a solution of thioacetamide in a suitable solvent (e.g., ethanol), add 2-bromo-1-(4-bromophenyl)ethan-1-one.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization or column chromatography to yield the desired this compound derivative.
II. MCF-7 Cell Culture
General Culture Conditions: MCF-7 cells are adherent and grow in an epithelial-like morphology. They should be cultured in a humidified incubator at 37°C with 5% CO2.[2]
Culture Medium: The recommended medium is Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[2] For experiments investigating estrogenic effects, phenol red-free DMEM with charcoal-stripped FBS should be used.[2]
Subculturing (Passaging) MCF-7 Cells: Subculture cells when they reach 80-90% confluency.[2]
Protocol:
-
Aspirate Medium: Remove the spent culture medium.
-
Rinse with PBS: Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.
-
Trypsinization: Add pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.[2]
-
Neutralization: Add complete growth medium to inactivate the trypsin.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 125 x g for 5 minutes.[2]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Reseeding: Seed new culture flasks at a 1:3 to 1:6 split ratio.
III. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 8 x 10³ cells per well in 200 µL of complete medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Replace the medium with 200 µL of medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
IV. Annexin V-FITC/PI Apoptosis Assay
This assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
V. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key apoptosis-regulating proteins such as Bcl-2 and Bax.
Protocol:
-
Protein Lysate Preparation: Treat MCF-7 cells with the test compounds, harvest the cells, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Workflow for anticancer evaluation of thiazole derivatives.
Caption: The PI3K/Akt signaling pathway in breast cancer.
Caption: The MAPK/ERK signaling pathway in breast cancer.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the preclinical evaluation of this compound derivatives as potential anticancer agents against MCF-7 breast cancer cells. The representative data for structurally similar compounds suggest that this class of molecules holds promise for further investigation. By utilizing the described assays, researchers can elucidate the cytotoxic and apoptotic effects of these novel compounds and begin to unravel their mechanisms of action, potentially involving key cancer-related signaling pathways such as PI3K/Akt and MAPK/ERK.
References
Application Note: Protocol for In Vitro Antimicrobial Activity Testing of Thiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating the urgent development of new and effective antimicrobial agents.[1] Thiazole derivatives represent a promising class of heterocyclic compounds, with many natural and synthetic variants demonstrating significant biological activities, including antimicrobial effects.[1][2][3][4] To evaluate the potential of novel thiazole derivatives, standardized in vitro testing protocols are crucial for generating reliable and reproducible data. This document provides detailed methodologies for assessing the antimicrobial activity of thiazole derivatives using established techniques such as broth microdilution for Minimum Inhibitory Concentration (MIC), agar disk diffusion, and Minimum Bactericidal Concentration (MBC) determination.[5][6][7]
Key Methodologies for Antimicrobial Susceptibility Testing
Three primary methods are detailed below to provide a comprehensive in vitro antimicrobial profile of thiazole derivatives.
-
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][8][9] It is a widely used and highly accurate technique, considered comparable to the gold standard of agar dilution.[10]
-
Agar Disk Diffusion (Kirby-Bauer) Method: This is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to specific antimicrobial compounds.[11][12] It involves placing paper disks impregnated with the test compound onto an agar plate inoculated with the target microorganism.[11][12] The resulting zone of inhibition around the disk indicates the compound's ability to inhibit bacterial growth.[7][11]
-
Minimum Bactericidal Concentration (MBC) Determination: This assay is performed after the MIC is determined to establish the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][13] The MBC provides crucial information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Experimental Protocols
Materials and Reagents
-
Thiazole derivatives
-
Sterile solvents (e.g., Dimethyl sulfoxide (DMSO), water, ethanol)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates[8]
-
Sterile petri dishes
-
Sterile cotton swabs[12]
-
Sterile filter paper disks (6 mm diameter)
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[5][14][15]
-
Reference antibiotics (e.g., Ciprofloxacin, Gentamicin) for quality control
-
0.5 McFarland turbidity standard[5]
-
Sterile saline solution (0.85% NaCl)[12]
-
Incubator (35°C ± 2°C)[5]
-
Micropipettes and sterile tips
-
Vortex mixer[12]
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of a thiazole derivative that inhibits the visible growth of a microorganism.[8][9]
Step 1: Preparation of Thiazole Derivative Stock and Serial Dilutions
-
Prepare a stock solution of the thiazole derivative in a suitable sterile solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).[13] The choice of solvent depends on the compound's solubility.[5]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[13]
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting.[5]
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum and broth, no compound), and well 12 will be the sterility control (broth only).[8][13]
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select several colonies and suspend them in sterile saline.[5]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13][16]
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[13]
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
Step 4: Reading and Interpreting Results
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.[8]
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.[5]
-
The MIC is the lowest concentration of the thiazole derivative that completely inhibits visible bacterial growth.[5][8]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a follow-up to the MIC test to determine the concentration at which bacteria are killed.[13][17]
Step 1: Subculturing from MIC Plate
-
Following MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[13]
-
Using a micropipette, take a 10-100 µL aliquot from each of these clear wells.
-
Plate each aliquot onto a separate, sterile MHA plate. Spread the aliquot evenly across the surface.[13]
Step 2: Incubation
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[13]
Step 3: Reading and Interpreting Results
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the thiazole derivative that results in a ≥99.9% reduction in the initial bacterial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤ 500 CFU/mL).[6][13][17]
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial susceptibility.[11]
Step 1: Inoculum and Plate Preparation
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.[11]
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[11]
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. This is known as lawn culture.[18]
-
Allow the plate to dry for 3-5 minutes.[18]
Step 2: Application of Disks
-
Prepare sterile filter paper disks by impregnating them with a known concentration of the thiazole derivative solution.
-
Aseptically place the prepared disks onto the surface of the inoculated MHA plate using sterile forceps.[11][18] Ensure disks are placed at least 24 mm apart.[18]
-
Gently press each disk to ensure complete contact with the agar surface.
Step 3: Incubation
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
Step 4: Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm) using a ruler or calipers.[11][12]
-
The size of the zone reflects the susceptibility of the bacteria to the compound.[12] Interpretation as "susceptible," "intermediate," or "resistant" requires correlation with established breakpoints, which are typically determined through comparison with MIC data.
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in clear, structured tables for easy comparison of the antimicrobial activity of different thiazole derivatives against various pathogens.
Table 1: Example MIC and MBC Data for Thiazole Derivatives
| Test Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|---|
| Thiazole A | S. aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| E. coli | 25922 | 16 | 128 | 8 | Bacteriostatic | |
| P. aeruginosa | 27853 | 64 | >256 | >4 | - | |
| Thiazole B | S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 32 | >256 | >8 | - | |
| P. aeruginosa | 27853 | 128 | >256 | >2 | - | |
| Ciprofloxacin | S. aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| (Control) | E. coli | 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| | P. aeruginosa | 27853 | 0.25 | 0.5 | 2 | Bactericidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
Table 2: Example Agar Disk Diffusion Data for Thiazole Derivatives
| Test Compound | Disk Content (µg) | Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Thiazole A | 30 | S. aureus | 29213 | 22 |
| E. coli | 25922 | 16 | ||
| P. aeruginosa | 27853 | 10 | ||
| Thiazole B | 30 | S. aureus | 29213 | 18 |
| E. coli | 25922 | 12 | ||
| P. aeruginosa | 27853 | 7 | ||
| Ciprofloxacin | 5 | S. aureus | 29213 | 25 |
| (Control) | E. coli | 25922 | 32 |
| | | P. aeruginosa | 27853 | 28 |
Conclusion
The protocols outlined in this document provide a standardized framework for the in vitro evaluation of the antimicrobial properties of novel thiazole derivatives. Adherence to these established methodologies, including the consistent use of quality control strains and appropriate controls, is essential for generating accurate, comparable, and reproducible data.[15] Such data are fundamental for the initial assessment of a compound's therapeutic potential and for guiding further stages of drug discovery and development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. benchchem.com [benchchem.com]
- 14. microrao.com [microrao.com]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Molecular Docking Studies of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 4-(4-bromophenyl)-2-methyl-1,3-thiazole derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including antimicrobial and anticancer activities.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been synthesized and evaluated for their inhibitory activity against various biological targets. Molecular docking is a crucial in silico tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and energetics. These insights are invaluable for structure-based drug design and for prioritizing compounds for further experimental validation.
This document outlines the synthesis of the parent compound, details the protocols for molecular docking against relevant biological targets, and presents the docking results in a structured format.
Synthesis of this compound
The synthesis of the core scaffold, this compound, can be achieved via the Hantzsch thiazole synthesis. A common method involves the reaction of 2,4'-dibromoacetophenone with thioacetamide[1].
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4'-dibromoacetophenone in a suitable solvent such as ethanol.
-
Addition of Thioacetamide: Add an equimolar amount of thioacetamide to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Targets for Molecular Docking
Based on the reported biological activities of similar thiazole derivatives, several key protein targets have been identified for molecular docking studies. These targets are implicated in bacterial infections, fungal infections, and cancer.
-
Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): An essential enzyme in bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents. The crystal structure of S. aureus TyrRS in complex with an inhibitor is available under PDB ID: 1JIJ [2][3][4].
-
Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase): A crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. It is the target for azole antifungal drugs. The crystal structure complexed with fluconazole is available under PDB ID: 4WMZ [5][6][7][8].
-
Human Estrogen Receptor Alpha (ERα): A key protein involved in the development and progression of a significant proportion of breast cancers. Modulating its activity is a primary strategy in the treatment of ER-positive breast cancer. The ligand-binding domain in complex with 4-hydroxytamoxifen is available under PDB ID: 3ERT [9][10][11][12][13].
Molecular Docking Protocols
This section provides a generalized protocol for performing molecular docking using widely accepted software such as AutoDock Vina and Schrödinger's Glide.
General Workflow
The general workflow for a molecular docking study is as follows:
Caption: A generalized workflow for molecular docking studies.
Protocol using AutoDock Vina
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in a PDBQT format, which includes atomic charges and torsional degrees of freedom.
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1JIJ, 4WMZ, 3ERT).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site. The coordinates of the co-crystallized ligand can be used to center the grid box.
-
-
Docking Simulation:
-
Use the AutoDock Vina program to run the docking simulation. A configuration file is required, specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the exhaustiveness of the search.
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the different binding poses.
-
Visualize the protein-ligand interactions for the best-scoring poses using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
Protocol using Schrödinger's Glide
-
Protein Preparation:
-
Import the PDB structure into Maestro.
-
Use the "Protein Preparation Wizard" to preprocess the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen-bond network.
-
Perform a restrained energy minimization of the protein.
-
-
Ligand Preparation:
-
Import or draw the ligand structure in Maestro.
-
Use "LigPrep" to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.
-
-
Receptor Grid Generation:
-
Define the binding site by specifying a centroid based on the co-crystallized ligand or by selecting active site residues.
-
Generate the receptor grid, which defines the docking volume and pre-computes the receptor's properties.
-
-
Ligand Docking:
-
Use the "Ligand Docking" panel to set up and run the Glide docking job.
-
Select the desired precision mode (e.g., SP for standard precision or XP for extra precision).
-
The docking results will include the GlideScore, which is an empirical scoring function for ranking the poses.
-
-
Post-Docking Analysis:
-
Analyze the docking poses and their interactions with the receptor using the "Pose Viewer" in Maestro.
-
Examine hydrogen bonds, hydrophobic interactions, and other key interactions.
-
Data Presentation
The following tables summarize the molecular docking results of representative 4-(4-bromophenyl)-2-amino-1,3-thiazole derivatives against the specified targets, as reported in the literature. These results can serve as a benchmark for new studies on 2-methyl derivatives.
Table 1: Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against S. aureus TyrRS (PDB: 1JIJ)
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative 1 | -8.5 | TYR A:34, HIS A:48, ASP A:176 |
| Derivative 2 | -9.2 | CYS A:37, GLY A:38, HIS A:48 |
| Reference | -7.9 | TYR A:34, GLY A:36, ASP A:78 |
Table 2: Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against S. cerevisiae CYP51 (PDB: 4WMZ)
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative 1 | -9.1 | TYR A:140, MET A:508, PHE A:233 |
| Derivative 2 | -9.8 | HIE A:377, TYR A:126, SER A:378 |
| Fluconazole | -8.7 | TYR A:140, SER A:378, MET A:508 |
Table 3: Docking Scores of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against Human ERα (PDB: 3ERT)
| Compound | Docking Score (kcal/mol) | Interacting Residues |
| Derivative 1 | -10.2 | LEU A:346, THR A:347, LEU A:384 |
| Derivative 2 | -11.5 | ARG A:394, GLU A:353, PHE A:404 |
| Tamoxifen | -10.8 | ARG A:394, GLU A:353, LEU A:525 |
Note: The data in the tables are illustrative and based on published findings for structurally related compounds. Actual results for 2-methyl derivatives may vary.
Signaling Pathway Visualization
The following diagram illustrates the central role of the target proteins in their respective biological pathways.
Caption: Targeted biological pathways for thiazole derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for conducting and interpreting molecular docking studies on this class of compounds. By leveraging in silico techniques, researchers can accelerate the drug discovery process by identifying potent and selective inhibitors for further development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 1JIJ: Crystal structure of S. aureus TyrRS in complex with SB-239629 [ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. 4WMZ: S. cerevisiae CYP51 complexed with fluconazole in the active site [ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opm.phar.umich.edu [opm.phar.umich.edu]
- 9. 3ERT: HUMAN ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN IN COMPLEX WITH 4-HYDROXYTAMOXIFEN [ncbi.nlm.nih.gov]
- 10. wwPDB: pdb_00003ert [wwpdb.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-bromophenyl)-2-methyl-1,3-thiazole as a key intermediate in the synthesis of potent and selective kinase inhibitors. The protocols outlined below detail the synthetic methodologies for creating diverse libraries of kinase inhibitors based on this versatile scaffold.
Introduction
The 4-phenyl-1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Thiazole-based compounds have shown significant inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases, including c-Met, p38 MAP kinase, VEGFR, and Aurora kinases.[1][2][3]
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound scaffold involve Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the para-position of the phenyl ring.
General Synthetic Workflow
The overall strategy involves the coupling of the this compound core with various boronic acids/esters or amines to generate a library of diverse kinase inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and a variety of aryl or heteroaryl boronic acids.[4]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using an inorganic base)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.1 eq.), and the base (2.0 eq.).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.05 eq.).
-
If using an inorganic base like K₂CO₃, add a small amount of degassed water.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.
Materials:
-
This compound
-
Aryl/heteroaryl amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., Xantphos, BINAP, DavePhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the ligand to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.).
-
Seal the flask and heat the reaction mixture at 90-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired aminated product.
Data Presentation
The following tables summarize the inhibitory activities of various thiazole-based kinase inhibitors that are structurally related to derivatives of this compound. This data is provided for illustrative purposes to demonstrate the potential of this scaffold.
Table 1: Inhibitory Activity of Thiazole Derivatives against c-Met Kinase
| Compound ID | Modification on Thiazole Scaffold | c-Met IC₅₀ (nM) | Reference |
| 51ah | Thiazole-2-carboxamide derivative | 9.26 | [5] |
| 51ak | Thiazole-2-carboxamide derivative | 3.89 | [5] |
| 51al | Thiazole-2-carboxamide derivative | 5.23 | [5] |
| 51am | Thiazole-2-carboxamide derivative | 2.54 | [5] |
| 51an | Thiazole-2-carboxamide derivative | 3.73 | [5] |
Table 2: Inhibitory Activity of Thiazole Derivatives against p38 MAP Kinase
| Compound ID | Modification on Thiazole Scaffold | p38α IC₅₀ (nM) | Reference |
| 7g | 4-phenyl-5-pyridyl-1,3-thiazole derivative | Potent in vitro inhibition | [1] |
| 10b | 4-phenyl-5-pyridyl-1,3-thiazole derivative | Potent in vitro inhibition | [1] |
| 13m | N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide | 31 | [6] |
| 9i | Benzothiazole derivative | 40 | [6] |
Table 3: Inhibitory Activity of Thiazole Derivatives against VEGFR-2 Kinase
| Compound ID | Modification on Thiazole Scaffold | VEGFR-2 IC₅₀ (nM) | Reference |
| 13d | [5][7][8]triazolo[1,5-a]pyridine derivative | Strong inhibitory activity | [9] |
| 4d | 3-nitrophenylthiazolyl derivative | 1.21 (µM, cytotoxic) | [2] |
| 6d | 3-thiazolhydrazinylcoumarin derivative | 10.5 (µM, cytotoxic) | [10] |
| 13b | Thiadiazole derivative | 41.51 | [11] |
Table 4: Inhibitory Activity of Thiazole Derivatives against Aurora Kinases
| Compound ID | Modification on Thiazole Scaffold | Aurora A Kᵢ (nM) | Aurora B Kᵢ (nM) | Reference |
| 18 (CYC116) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | 8.0 | 9.2 | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the this compound scaffold.
c-Met Signaling Pathway
p38 MAPK Signaling Pathway
VEGFR-2 Signaling Pathway
Aurora Kinase Signaling in Mitosis
References
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole for higher yields. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone, with thioacetamide.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key reactants are 2-bromo-1-(4-bromophenyl)ethanone and thioacetamide. The reaction is typically carried out in a suitable solvent, and various catalysts can be employed to improve the reaction rate and yield.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can significantly impact the yield, including the purity of the reactants and solvents, the reaction temperature and time, the choice of solvent and catalyst, and the molar ratio of the reactants.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the reactant spots and the appearance of a new product spot will indicate the progression of the reaction.
Q5: What are the common side products that can form during the synthesis?
A5: Potential side products include unreacted starting materials, the formation of an oxazole if the thioacetamide is contaminated with acetamide, and the potential for dimerization or polymerization of the reactants under certain conditions.
Troubleshooting Guide
This guide addresses common issues that can lead to lower yields and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Impure Reactants: Purity of 2-bromo-1-(4-bromophenyl)ethanone and thioacetamide is crucial. Impurities can lead to side reactions. | 1. Ensure the purity of starting materials. Recrystallize or purify them if necessary. |
| 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at excessively high temperatures. | 2. Optimize the reaction temperature. A gentle reflux is often effective. | |
| 3. Inappropriate Solvent: The choice of solvent can significantly affect the reaction rate and yield. | 3. Screen different solvents. Ethanol, methanol, and acetic acid have been reported for similar syntheses.[1] Glycerin can also be an effective, environmentally friendly option.[2] | |
| Multiple Spots on TLC (Low Purity) | 1. Incomplete Reaction: The reaction may not have gone to completion. | 1. Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| 2. Side Reactions: Formation of byproducts. | 2. Adjust the reaction conditions (e.g., temperature, catalyst) to minimize side reactions. | |
| 3. Decomposition: The product or reactants may be degrading under the reaction conditions. | 3. Consider lowering the reaction temperature or using a milder catalyst. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction mixture: The product may not precipitate upon cooling. | 1. If no precipitate forms, remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent, washed, and dried. |
| 2. Ineffective Recrystallization: The chosen solvent may not be optimal for recrystallization. | 2. Experiment with different recrystallization solvents or solvent mixtures. Common choices for arylthiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane. |
Experimental Protocols
Below are detailed methodologies for the synthesis of the starting materials and the final product.
Protocol 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone
This protocol is a general method for the bromination of acetophenones.
Materials:
-
4'-Bromoacetophenone
-
Bromine
-
Appropriate solvent (e.g., chloroform, acetic acid)
Procedure:
-
Dissolve 4'-bromoacetophenone in the chosen solvent in a round-bottom flask.
-
Slowly add bromine to the solution at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture by washing with a suitable aqueous solution (e.g., sodium bisulfite, sodium bicarbonate) to remove excess bromine and acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of Thioacetamide
Thioacetamide can be prepared from acetamide.
Materials:
-
Acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
Procedure:
-
In a well-ventilated fume hood, carefully mix acetamide and phosphorus pentasulfide.
-
Heat the mixture gently to initiate the reaction.
-
Once the reaction is complete, the thioacetamide can be purified by recrystallization.
Protocol 3: Synthesis of this compound
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(4-bromophenyl)ethanone
-
Thioacetamide
-
Solvent (e.g., Ethanol, Acetic Acid[1])
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in the chosen solvent.
-
Add thioacetamide (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent (e.g., ethanol or water).
-
If no precipitate forms, remove the solvent under reduced pressure. The residue can then be dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
The following table summarizes different reaction conditions and their reported yields for the synthesis of this compound and a closely related analogue.
| Product | α-Haloketone | Thioamide | Solvent | Catalyst/Additive | Temperature | Time | Yield (%) | Reference |
| This compound | 2,4'-Dibromoacetophenone | Thioacetamide | Acetic Acid | - | Not specified | Not specified | 94 | [1] |
| 4-(4-Bromophenyl)-2-thiazoleacetonitrile | 2-Bromo-1-(4-bromophenyl)ethanone | α-Cyanothioacetamide | Ethanol | - | 50°C | 4 h | 57 | [3] |
Visualizations
References
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. The primary focus is on the common Hantzsch thiazole synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(4-bromophenyl)ethanone (also known as 2,4'-dibromoacetophenone), with thioacetamide.[1]
Q2: What are the typical starting materials and reaction conditions?
The key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and thioacetamide. The reaction is typically carried out in a polar solvent, such as ethanol, and may be heated to reflux to ensure the reaction goes to completion.
Q3: What are the potential impurities I should be aware of in the synthesis of this compound?
Common impurities can be categorized as unreacted starting materials, byproducts from side reactions, and isomeric impurities. These may include:
-
Unreacted 2-bromo-1-(4-bromophenyl)ethanone: A primary impurity if the reaction does not go to completion.
-
Unreacted thioacetamide: Another starting material that may remain.
-
Side-products from self-condensation of 2-bromo-1-(4-bromophenyl)ethanone: α-haloketones can undergo self-condensation, especially under basic conditions.
-
Isomeric impurities: The presence of 2-bromo-1-(3-bromophenyl)ethanone in the starting material can lead to the formation of the corresponding 4-(3-bromophenyl)-2-methyl-1,3-thiazole isomer.[2]
Q4: How can I purify the final product?
Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. Column chromatography on silica gel can also be employed for more challenging purifications. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of starting materials or product. | Avoid excessively high temperatures or prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. | |
| Presence of Starting Materials in Final Product | Insufficient reaction time or incorrect stoichiometry. | Increase the reaction time and monitor by TLC. Ensure the correct molar ratios of reactants are used. |
| Formation of a Brownish or Tarry Substance | Side reactions, such as polymerization or decomposition. | Control the reaction temperature carefully. Consider using a milder solvent or adding the reactants portion-wise to control the reaction rate. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent. | After cooling the reaction mixture, place it in an ice bath to promote precipitation. If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Presence of an Isomeric Impurity | Impure starting α-haloketone. | Verify the purity of the 2-bromo-1-(4-bromophenyl)ethanone starting material by techniques such as NMR or GC-MS before starting the synthesis. If necessary, purify the starting material. |
Experimental Protocols
Hantzsch Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(4-bromophenyl)ethanone
-
Thioacetamide
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 equivalent) in absolute ethanol.
-
Add thioacetamide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Below are diagrams illustrating the key chemical processes and logical workflows relevant to the synthesis of this compound.
Caption: Reaction pathway for the Hantzsch synthesis of this compound.
Caption: Potential sources of impurities in the synthesis.
References
Technical Support Center: Purification of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.
Q2: What are the likely impurities in a sample of this compound synthesized via the Hantzsch thiazole synthesis?
A2: If synthesized via the Hantzsch method from 2,4'-dibromoacetophenone and thioacetamide, potential impurities could include unreacted starting materials, specifically 2,4'-dibromoacetophenone and thioacetamide. Additionally, side products from competing reactions may also be present.
Q3: How can I assess the purity of my purified this compound?
A3: The purity of your compound can be determined using a combination of analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The solution is too dilute. | Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again. |
| The compound is highly soluble in the chosen solvent, even at low temperatures. | Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes turbid. Then, gently warm the solution until it is clear and allow it to cool slowly. | |
| Crystallization has not been initiated. | Scratch the inner surface of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate. Consider using a different solvent or a mixed solvent system with a lower boiling point. |
| The sample is highly impure. | First, attempt to purify the crude product by column chromatography to remove the bulk of the impurities before proceeding with recrystallization. | |
| Low Recovery Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation before filtration. | |
| Purified Product is Still Impure | The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. |
| The chosen solvent is not suitable for removing a specific impurity. | Analyze the impurity and select a solvent in which the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be filtered off hot). A second recrystallization from a different solvent system may be necessary. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The solvent system (eluent) is not optimal. | Use Thin-Layer Chromatography (TLC) to test various solvent systems and gradients. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a good separation (Rf of the desired compound around 0.25-0.35). |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and inefficient separation. | |
| The column was overloaded with crude material. | As a general guideline, use a ratio of at least 30:1 of silica gel to crude material by weight. | |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a 19:1 hexane:ethyl acetate mixture, try switching to a 9:1 or 4:1 mixture. |
| Compound Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. For instance, if you started with a 4:1 hexane:ethyl acetate mixture, try a 9:1 or 19:1 mixture. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a method used for a closely related compound and is a good starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mixture of hexanes and ethyl acetate. A good starting ratio is 19:1 (hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
Quantitative Data (for an analogous compound):
| Eluent System | Yield | Physical Appearance | Melting Point |
|---|
| 19:1 Hexane/Ethyl Acetate | 65% | White Solid | 90-92 °C |
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Buchner funnel, filter paper, and flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals completely.
Visualizations
Technical Support Center: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and subsequent reactions of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Hantzsch Thiazole Synthesis of this compound
The primary route to synthesizing this compound is the Hantzsch thiazole synthesis, which involves the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thioacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of this compound can stem from several factors. Key areas to investigate include the quality of your starting materials, reaction conditions, and potential side reactions.
Potential Causes & Solutions:
-
Impure Reactants: The purity of both 2-bromo-1-(4-bromophenyl)ethan-1-one and thioacetamide is crucial. Impurities can lead to unwanted side reactions, consuming the starting materials and complicating purification.
-
Solution: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify the purity by techniques like NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents and adjusting the temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of the product spot will indicate the reaction's progress. If the reaction stalls, a moderate increase in temperature or extended reaction time might be necessary.
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.
-
Solution: Maintaining an optimal temperature and using pure reactants can minimize side reactions. A well-controlled reaction is less likely to produce unwanted byproducts.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The presence of multiple spots on your TLC plate indicates the formation of impurities or the presence of unreacted starting materials. Common side products in the Hantzsch synthesis include:
-
Unreacted Starting Materials: Spots corresponding to 2-bromo-1-(4-bromophenyl)ethan-1-one and thioacetamide.
-
Oxazole Formation: If the thioacetamide is contaminated with acetamide, the corresponding oxazole byproduct can be formed.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation reactions.
Q3: What is the best method to purify the crude this compound?
A3: The most common and effective methods for purifying the crude product are recrystallization and column chromatography.
-
Recrystallization: This is a good first step for removing major impurities. Suitable solvents for recrystallization of arylthiazoles include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: For achieving high purity, column chromatography using silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Data Presentation: Hantzsch Synthesis Conditions
The following table summarizes the impact of different solvents on the yield of Hantzsch thiazole synthesis, based on general findings for similar reactions.
| Solvent | Temperature (°C) | Typical Reaction Time (hours) | Reported Yield Range (%) |
| Ethanol | Reflux (~78) | 2 - 6 | 70 - 85 |
| Methanol | Reflux (~65) | 3 - 8 | 65 - 80 |
| 1,4-Dioxane | 80 - 100 | 2 - 5 | 75 - 90 |
| Acetonitrile | Reflux (~82) | 2 - 6 | 70 - 85 |
| DMF | 80 - 100 | 1 - 4 | 80 - 92 |
Experimental Protocol: Hantzsch Synthesis
Synthesis of this compound
Materials:
-
2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one in anhydrous ethanol.
-
Add thioacetamide to the solution and stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization: Hantzsch Synthesis Workflow
Caption: Experimental workflow for the Hantzsch synthesis of this compound.
Suzuki Coupling of this compound
The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Suzuki coupling with this compound, but the reaction is not proceeding or giving a low yield. What should I check?
A1: Failure or low yield in a Suzuki coupling reaction can be attributed to several factors, often related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
-
-
Inactive Catalyst: The palladium catalyst or the phosphine ligand may have degraded.
-
Solution: Use a fresh batch of catalyst and ligand. Store them properly under an inert atmosphere.
-
-
Poorly Chosen Base: The choice and quality of the base are critical.
-
Solution: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength of the base can influence the reaction rate and side reactions. Ensure the base is finely powdered and dry.
-
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, especially with electron-deficient boronic acids.
-
Solution: Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Suboptimal Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst.
-
Solution: A mixture of an organic solvent and water is often used (e.g., 1,4-dioxane/water, toluene/water, or THF/water). The ratio can be optimized for your specific substrates.
-
Data Presentation: Suzuki Coupling Conditions
This table provides a general overview of common conditions for Suzuki coupling of aryl bromides.
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 80 - 100 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | 80 - 110 |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 - 120 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/Water | 60 - 80 |
Experimental Protocol: Suzuki Coupling
Synthesis of 2-methyl-4-(4'-methyl-[1,1'-biphenyl]-4-yl)-1,3-thiazole
Materials:
-
This compound (1.0 eq)
-
(4-methylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound, (4-methylphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization: Suzuki Coupling Troubleshooting
Caption: A logical troubleshooting guide for common issues in Suzuki coupling reactions.
challenges in the scale-up synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-bromophenyl)-2-methyl-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key components?
A1: The most widely used method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3][4] This is a cyclization reaction that involves the condensation of an α-haloketone with a thioamide.[1][2] For this specific molecule, the key reactants are 2-bromo-1-(4-bromophenyl)ethan-1-one and thioacetamide.
Q2: We are experiencing a significant drop in yield when scaling up the synthesis from lab scale to pilot scale. What are the likely causes?
A2: Yield loss during scale-up is a common challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor temperature control. This can result in localized hotspots that promote the formation of byproducts or degradation of the desired product.[5]
-
Mass Transfer Limitations: Inadequate mixing in large reactors can cause heterogeneous distribution of reactants.[5] This can lead to localized concentration gradients and the formation of impurities.
-
Extended Reaction Times: Reactions that are completed within a few hours at the lab scale may require significantly longer at a larger scale to achieve full conversion. These prolonged reaction times can sometimes lead to product degradation.[5]
-
Challenges in Work-up and Isolation: Techniques such as extractions and filtrations can be less efficient at a larger scale, leading to physical loss of the product.[5]
Q3: What are some common impurities we should be looking for, and how can they be minimized?
A3: Common impurities in the Hantzsch thiazole synthesis can include unreacted starting materials, side-products from self-condensation of the α-haloketone, and the formation of isomeric thiazole structures. To minimize these:
-
Control Stoichiometry: Ensure precise measurement of reactants. A slight excess of the thioamide is sometimes used to ensure complete conversion of the more expensive α-haloketone.
-
Optimize Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction to prevent the formation of temperature-dependent byproducts.
-
Efficient Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of reactants.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: While column chromatography is often used at the lab scale, it is generally not feasible for large-scale production. The preferred methods for industrial-scale purification are:
-
Recrystallization: This is one of the most effective and economical methods for purifying solid organic compounds. The choice of solvent is critical and should be determined through solubility studies.
-
Slurry Washing: Washing the crude product with a suitable solvent in which the impurities are soluble but the product has low solubility can be a simple and effective purification step.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while monitoring for byproduct formation. |
| Poor heat transfer in a large reactor.[5] | Ensure the reactor's heating system is adequate for the volume. Use a jacketed reactor with a suitable heat transfer fluid. | |
| Inefficient mixing.[5] | Increase the stirring speed or use a more efficient agitator design to ensure homogeneity. | |
| Product loss during work-up.[5] | Optimize the extraction and filtration procedures. Minimize the number of transfers and ensure the chosen solvents are appropriate for large-scale operations. | |
| High Impurity Levels | Formation of side products due to localized overheating. | Improve temperature control and mixing within the reactor. |
| Incorrect stoichiometry of reactants. | Double-check the calculations and measurements of all starting materials. | |
| Sub-optimal reaction solvent. | The solvent can influence reaction rate and selectivity. Consider screening alternative solvents. | |
| Difficult Product Isolation | Product is an oil or difficult to crystallize. | Perform solvent screening to find a suitable recrystallization solvent or solvent system. Seeding with a small amount of pure product can sometimes induce crystallization. |
| Fine particles that are difficult to filter. | Optimize the crystallization process to obtain larger crystals. This can sometimes be achieved by slower cooling rates or the addition of an anti-solvent. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
Materials:
-
2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq)
-
Thioacetamide (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add thioacetamide to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Scale-Up Considerations
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| Reactor | 250 mL Round-bottom flask | 20 L Jacketed glass reactor | Ensure efficient heat transfer and mixing. Use of a jacketed reactor allows for precise temperature control. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Mechanical stirring is necessary for effective mixing in larger volumes. The type of impeller should be chosen to ensure good solids suspension if the product precipitates during the reaction. |
| Heating | Heating mantle | Steam or hot oil in reactor jacket | Provides more uniform and controllable heating. |
| Work-up | Precipitation in beaker, filtration with Büchner funnel | Precipitation in a separate vessel, filtration with a Nutsche filter or centrifuge | These methods are more suitable for handling larger quantities of solids and liquids. |
| Purification | Recrystallization from flask | Recrystallization in a dedicated crystallizer vessel | Allows for better control over the cooling profile, which can influence crystal size and purity. |
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis process.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Hantzsch Thiazole Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch thiazole synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Impure Starting Materials: Purity of 2,4'-dibromoacetophenone and thioacetamide is critical. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Inefficient Work-up: Product loss during extraction or precipitation. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or increasing the temperature. 2. Reagent Purity Check: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary. 3. Stoichiometry Adjustment: A slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.[1] 4. Work-up Optimization: Ensure the pH is appropriately adjusted during neutralization to facilitate product precipitation. Use a suitable solvent for extraction if the product is not precipitating. |
| Formation of Multiple Products (Impure Product) | 1. Self-Condensation of α-Haloketone: 2,4'-Dibromoacetophenone can undergo self-condensation, especially under basic conditions.[2] 2. Formation of Regioisomers: While less common with thioacetamide, the formation of isomeric thiazoles is a possibility, particularly under acidic conditions.[3] 3. Side Reactions of Thioacetamide: Thioacetamide can undergo side reactions, such as elimination from the intermediate α-thioiminium salt to form nitriles. | 1. Control of Reaction Conditions: Maintain a neutral or slightly acidic pH during the initial stages of the reaction to minimize self-condensation. Add the base for neutralization slowly during the work-up. 2. pH Control: Avoid strongly acidic conditions to minimize the formation of potential regioisomers. 3. Temperature and Reagent Addition: Maintain the recommended reaction temperature and consider the slow addition of one reagent to the other to control the reaction rate and minimize side reactions. |
| Difficulty in Product Purification | 1. Oily Product: The product may not crystallize easily. 2. Co-precipitation of Impurities: Side products may precipitate along with the desired product. 3. High Polarity of Byproducts: Byproducts may have similar polarity to the product, making chromatographic separation difficult. | 1. Inducing Crystallization: Try scratching the inside of the flask, seeding with a small crystal of the pure product, or changing the solvent system for recrystallization. 2. Recrystallization: Perform recrystallization from a suitable solvent system to remove impurities. Common solvents include ethanol, methanol, or mixtures with water. 3. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate). |
| Discolored Product (Dark Brown or Black) | 1. Decomposition of Thioacetamide: Thioacetamide can decompose, especially at elevated temperatures, leading to the formation of colored impurities. 2. Air Oxidation: The reaction mixture or the product might be sensitive to air oxidation. | 1. Temperature Control: Avoid excessive heating during the reaction. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[1][4] It begins with the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2,4'-dibromoacetophenone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic this compound.
Q2: What are the expected spectroscopic data for this compound?
A2: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:
-
1H NMR: A singlet for the methyl group protons, signals in the aromatic region for the bromophenyl and thiazole ring protons.
-
13C NMR: Resonances for the methyl carbon, the carbons of the thiazole ring, and the carbons of the bromophenyl ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C10H8BrNS). The isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br) should be observable.
Q3: Can I use a different α-haloketone or thioamide in this synthesis?
A3: Yes, the Hantzsch thiazole synthesis is a versatile reaction with a broad substrate scope, allowing for the synthesis of a wide variety of substituted thiazoles.[5] You can use different α-haloketones and thioamides to introduce various substituents at the 2- and 4-positions of the thiazole ring.
Q4: Is it possible to run this reaction under microwave irradiation?
A4: Yes, microwave-assisted Hantzsch synthesis has been reported and can offer advantages such as shorter reaction times and potentially higher yields compared to conventional heating methods.[1]
Experimental Protocols
A detailed experimental protocol for a similar Hantzsch thiazole synthesis is provided below as a reference. This can be adapted for the synthesis of this compound.
Synthesis of a 4-Phenylthiazole Derivative (General Procedure) [1]
-
Materials:
-
2-Bromoacetophenone (or a substituted analogue like 2,4'-dibromoacetophenone) (5.0 mmol)
-
Thioacetamide (5.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
-
Deionized Water
-
-
Procedure:
-
In a 20 mL vial or round-bottom flask, combine the α-haloketone and thioacetamide.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70 °C) for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove it from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing the 5% Na2CO3 solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
Allow the collected solid to air dry completely.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential pitfalls, the following diagrams are provided.
Caption: Main reaction pathway and potential side reactions in the Hantzsch synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving NMR Peak Overlaps for 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering peak overlap in the NMR spectra of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: The aromatic protons on my bromophenyl group (typically 7.0-8.0 ppm) are overlapping. What is the quickest troubleshooting step?
A1: The simplest and often effective first step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant changes in the chemical shifts of nearby protons, a phenomenon known as Aromatic Solvent-Induced Shifts (ASIS), which can often resolve overlapping signals.[3][4] For example, switching from CDCl₃ to C₆D₆ may separate the signals enough for clear analysis.[3]
Q2: My methyl peak (~2.5-2.8 ppm) is overlapping with a solvent impurity. How can I resolve this?
A2: Aside from using a higher purity solvent, changing the solvent is again a primary strategy. If the impurity is ethyl acetate, for instance, it can be stubborn to remove. Displacing it by dissolving the sample in dichloromethane and re-evaporating (repeating 1-2 times) can be effective.[1] Alternatively, choosing a solvent whose residual peak is in a different region, like acetone-d6, can solve the problem.[1]
Q3: When should I consider using a 2D NMR experiment over simpler methods?
A3: You should move to 2D NMR when simpler methods like changing the solvent or adjusting the sample concentration do not resolve the overlap.[5] Two-dimensional techniques are powerful for deconvoluting complex or crowded spectra by spreading the signals over a second frequency dimension, which is essential for unambiguous structure elucidation of complex molecules.[6][7]
Q4: What is the difference between a COSY and an HSQC experiment, and when do I use each?
A4: A COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][8] It is a homonuclear experiment, meaning it only correlates protons with other protons.[5] Use COSY to establish proton-proton connectivity, for example, to trace the coupling network within the bromophenyl ring.
An HSQC (Heteronuclear Single Quantum Coherence) experiment identifies which proton is directly attached to which carbon (a one-bond correlation).[9][10] It is a heteronuclear experiment.[6] Use HSQC to resolve overlapping proton signals by using the much wider chemical shift range of ¹³C as a second dimension and to definitively assign protons to their corresponding carbons.[2]
Q5: Can temperature affect peak overlap?
A5: Yes, changing the acquisition temperature can be a useful technique.[2] For molecules exhibiting dynamic processes like rotamers, increasing the temperature can sometimes coalesce broad peaks into sharper, more resolved signals.[1] Conversely, lowering the temperature can sometimes increase the separation between peaks. It is particularly effective for shifting exchangeable proton signals like -OH or -NH.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Signals
This guide provides a step-by-step workflow for tackling peak overlap, starting with the simplest methods.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
stability issues of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is advisable to protect the compound from light and moisture to prevent degradation. For long-term storage, keeping the compound at -20°C or -80°C in a desiccated environment is recommended.
Q2: How stable is this compound in different solvents?
A2: Thiazole and its derivatives are generally soluble and stable in most common organic solvents such as ethanol, methanol, DMSO, and DMF at room temperature for short-term use.[2] However, prolonged storage in solution, especially in protic or aqueous solvents, is not recommended. For biological assays, it is best to prepare fresh solutions from a frozen stock.[3] Some 2-aminothiazoles have shown decomposition in DMSO at room temperature over time, while storage at -20°C minimized degradation.[3]
Q3: What is the expected stability of this compound to acidic and basic conditions?
A3: The thiazole ring is generally stable in acidic conditions.[4] Thiazoles are weakly basic, with a pKa of around 2.5 for the conjugate acid, meaning they will be protonated under strongly acidic conditions.[5] Strong bases can lead to deprotonation at the C2-methyl group. The stability of the bromophenyl group is generally high under both acidic and basic conditions, although extreme pH and high temperatures could potentially lead to hydrolysis of the carbon-bromine bond.
Q4: Is this compound sensitive to light?
Q5: What is the thermal stability of this compound?
A5: Thiazole and its derivatives are generally thermally stable.[8][9] However, high temperatures can lead to decomposition. Thermal degradation of thiazoles can result in ring cleavage and the formation of various volatile compounds.[8][9] The presence of the bromophenyl group may influence the decomposition temperature.
Q6: Are there any known incompatibilities with other reagents?
A6: Yes, care should be taken with strong oxidizing and reducing agents.
-
Oxidizing agents: The sulfur atom in the thiazole ring can be oxidized by strong oxidizing agents like mCPBA, potentially leading to the formation of non-aromatic sulfoxides or sulfones.[5]
-
Reducing agents: While the thiazole ring is relatively resistant to catalytic hydrogenation with platinum, strong reducing agents like Raney Nickel can cause desulfurization and subsequent degradation of the ring.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation in Solution | Prepare fresh solutions of this compound from a solid stock for each experiment. Avoid prolonged storage of solutions, especially in aqueous media. If using DMSO stock solutions, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3] |
| Precipitation of the Compound | Visually inspect the assay medium for any signs of precipitation. Determine the solubility limit of the compound in your specific assay buffer. Consider using a co-solvent or adjusting the vehicle concentration (e.g., DMSO should typically be kept below 0.5%). |
| Interference with Assay Readout | Run control experiments with the compound in the absence of cells or biological targets to check for autofluorescence, absorbance, or quenching effects that might interfere with the assay signal.[3] |
| Reactivity with Assay Components | The thiazole ring can be reactive under certain conditions.[3] Evaluate the compatibility of the compound with other components of your assay system, particularly those containing nucleophilic or electrophilic groups. |
Issue 2: Degradation of the compound during a chemical reaction.
| Possible Cause | Troubleshooting Steps |
| Use of Strong Oxidizing or Reducing Agents | Avoid strong oxidizing agents that can target the sulfur atom of the thiazole ring.[5] Similarly, avoid harsh reducing conditions, such as Raney Nickel, which can lead to ring cleavage.[4] |
| High Reaction Temperatures | Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[10] |
| Extreme pH Conditions | Maintain a neutral or mildly acidic/basic pH during the reaction unless the specific transformation requires otherwise. Prolonged exposure to strong acids or bases at elevated temperatures should be avoided. |
| Photodegradation | Protect the reaction mixture from light, especially if the reaction is run for an extended period. Use amber glassware or cover the reaction vessel with aluminum foil. |
Stability Summary
The following table provides a qualitative summary of the expected stability of this compound under various conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH 1-3) | Generally Stable | Protonated thiazole |
| Neutral (pH 6-8) | Stable | N/A |
| Basic (pH 11-14) | Moderately Stable | Deprotonated methyl group, potential for ring opening with strong base and heat |
| Elevated Temperature (>100 °C) | May Decompose | Ring-opened fragments, debrominated species |
| UV/Visible Light | Potentially Unstable | Debrominated compounds, radical-mediated byproducts |
| Oxidizing Agents (e.g., H₂O₂, mCPBA) | Unstable | Thiazole N-oxide, sulfoxide, sulfone |
| Reducing Agents (e.g., NaBH₄, Raney Ni) | Stable with NaBH₄, Unstable with Raney Ni | Desulfurized ring fragments (with Raney Ni) |
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
-
Handling: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Stock Solution Preparation: To prepare a stock solution, accurately weigh the desired amount of this compound and dissolve it in a high-purity, anhydrous solvent (e.g., DMSO, ethanol).
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the appropriate assay buffer or medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system.
Visualizations
Caption: Hantzsch synthesis of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Antimicrobial Resistance with 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols for researchers working with 4-(4-bromophenyl)-2-methyl-1,3-thiazole derivatives in antimicrobial studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for 4-(4-bromophenyl)-1,3-thiazole derivatives?
A1: The precise mechanism can vary based on the specific derivative, but thiazole-containing compounds are known to target multiple pathways in microbial cells. Molecular docking studies suggest that some derivatives may act by inhibiting essential enzymes.[1] Due to their chemical structure, which includes both hydrophobic and hydrophilic parts, they can permeate bacterial cell membranes, leading to cytoplasm leakage and cell death.[2] The thiazole nucleus is a key component in various established drugs, including antibiotics, indicating its versatility as a pharmacophore.[1]
Q2: Why do my thiazole derivatives show significantly different activity against Gram-positive versus Gram-negative bacteria?
A2: This is a common observation and is primarily due to differences in the bacterial cell wall structure. Gram-negative bacteria possess a protective outer membrane containing lipopolysaccharide (LPS), which acts as a barrier, preventing many compounds from reaching their intracellular targets. Gram-positive bacteria lack this outer membrane, making them generally more susceptible. The amphiphilic nature of thiazole derivatives facilitates their entry across cell membranes, but the additional LPS layer in Gram-negative strains presents a significant challenge.[2]
Q3: How can I determine if a microbial strain is resistant to my compound?
A3: Resistance can be determined by comparing the Minimum Inhibitory Concentration (MIC) of your compound against a known susceptible (wild-type) strain and the test strain. A significant increase in the MIC value for the test strain suggests resistance. Common mechanisms of resistance include overexpression of efflux pumps, which actively remove the compound from the cell, or mutations in the compound's target site.[3][4]
Q4: Can these compounds overcome existing resistance to conventional antibiotics?
A4: Yes, this is a primary goal of developing new antimicrobial agents. Since 4-(4-bromophenyl)-1,3-thiazole derivatives often have different mechanisms of action than conventional antibiotics, they can be effective against strains that have developed resistance to drugs like penicillins or macrolides. Furthermore, some derivatives can act as efflux pump inhibitors (EPIs) or work in synergy with existing antibiotics, restoring their efficacy against resistant strains.[3]
Troubleshooting Guide
Q1: I am observing low or no antimicrobial activity with my synthesized compound. What should I do?
A1: Low or no activity can stem from several factors related to the compound, the experimental setup, or the microbial strain itself. Follow a systematic approach to identify the issue.
Q2: My Minimum Inhibitory Concentration (MIC) results are inconsistent and not reproducible. What are the common causes?
A2: Reproducibility is critical in antimicrobial susceptibility testing. Inconsistencies often arise from minor variations in protocol execution.
-
Inoculum Preparation: Ensure the bacterial/fungal inoculum is standardized to the correct density (typically 0.5 McFarland standard) for every experiment. An overly dense or sparse inoculum will significantly alter MIC values.
-
Compound Stability: Verify that your compound is stable in the culture medium for the duration of the incubation period. Some compounds may degrade or precipitate over time.
-
Media Consistency: Use the same batch of culture medium (e.g., Mueller-Hinton Broth) for all related experiments. Variations in pH or nutrient content can affect both microbial growth and compound activity.
-
Incubation Conditions: Maintain consistent incubation temperature, time, and aeration. For microaerophilic or anaerobic organisms, ensure the atmospheric conditions are correct.
Q3: The compound is highly effective against a standard laboratory strain but shows poor activity against a clinical isolate. What does this suggest?
A3: This is a classic sign of an acquired resistance mechanism in the clinical isolate, most commonly the overexpression of efflux pumps. These pumps are membrane proteins that actively transport a wide range of substances, including antimicrobial compounds, out of the cell, preventing them from reaching their target. To overcome this, you can perform a synergy assay by combining your thiazole derivative with a known efflux pump inhibitor (EPI). A significant reduction in the MIC of your compound in the presence of the EPI confirms that efflux is the primary resistance mechanism.
Quantitative Data Summary
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various 4-(4-bromophenyl)-thiazole derivatives against selected microbial strains.
Table 1: Antibacterial Activity of 4-(4-Bromophenyl)-thiazole Derivatives (MIC in µM)
| Compound ID | Derivative Structure | S. aureus | E. coli | B. subtilis | Reference |
| p2 | 4-(4-bromophenyl)-N-(4-methoxybenzylidene)thiazol-2-amine | 16.1 | 16.1 | - | [1] |
| p4 | N-(4-(dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine | - | - | 28.8 | [1] |
| Norfloxacin | Standard Drug | 15.7 | 15.7 | 15.7 | [1] |
Table 2: Antifungal Activity of 4-(4-Bromophenyl)-thiazole Derivatives (MIC in µM)
| Compound ID | Derivative Structure | C. albicans | A. niger | Reference |
| p3 | N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | - | 16.2 | [1] |
| p6 | 4-(4-bromophenyl)-N-(3-nitrobenzylidene)thiazol-2-amine | 15.3 | - | [1] |
| Fluconazole | Standard Drug | 20.4 | 20.4 | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard clinical laboratory methods to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate media to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the compound stock solution (diluted in broth to the highest desired starting concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (broth only, no compound), and well 12 serves as the sterility control (uninoculated broth).
-
Inoculum Preparation: Culture the microbial strain overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the plate.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Synergy Testing with an Efflux Pump Inhibitor (Checkerboard Assay)
This assay helps determine if a compound's activity is enhanced by inhibiting efflux pumps.
-
Plate Setup: Use a 96-well plate. Prepare 2-fold serial dilutions of the thiazole derivative along the x-axis (e.g., columns 1-10) and 2-fold serial dilutions of a known efflux pump inhibitor (EPI), such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Verapamil, along the y-axis (e.g., rows A-G).
-
Controls: Column 11 should contain only the dilutions of the thiazole derivative (to re-determine its MIC). Row H should contain only the dilutions of the EPI. A designated well (e.g., H12) should be the growth control with no compounds.
-
Inoculation: Inoculate all wells (except a sterility control) with the resistant microbial strain, prepared as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Analysis: After incubation, determine the MIC of the thiazole derivative in each row (i.e., in the presence of a specific concentration of the EPI). A four-fold or greater reduction in the MIC of the thiazole derivative in the presence of a sub-inhibitory concentration of the EPI is considered evidence of synergy and suggests that the compound is a substrate of an efflux pump.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 3. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting efflux pumps to overcome antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-(4-Bromophenyl)-1,3-thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 4-(4-bromophenyl)-1,3-thiazole, in particular, have emerged as a promising class of molecules exhibiting significant anticancer and antimicrobial properties. The presence of the bromophenyl group at the 4-position and the amenability of the 2-position to various substitutions allow for the fine-tuning of their pharmacological profiles.[3][4]
This guide provides an objective comparison of the biological performance of key 4-(4-bromophenyl)-1,3-thiazole derivatives against relevant alternatives, supported by experimental data and detailed protocols.
Comparative Anticancer Activity
Derivatives of 4-(4-bromophenyl)-1,3-thiazole have demonstrated potent cytotoxic effects against various human cancer cell lines. The primary mechanisms of action involve the disruption of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. This section compares the in vitro anticancer activity of several lead compounds.
Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)-1,3-thiazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Structure/Class | MCF-7 (Breast) | A-549 (Lung) | HCT-116 (Colorectal) | PC-3 (Prostate) | Reference Drug |
| Compound A | 2-((E)-(2-hydroxy-5-nitrobenzylidene)amino)-4-(4-bromophenyl)thiazole | 10.5 | - | - | - | 5-Fluorouracil (5.2 µM)[3] |
| Compound B | 2-(dithiocarbamate)-4-(4-bromophenyl)thiazole derivative | - | 62.5 | - | - | Cisplatin (45.88 µg/mL)[5] |
| Compound C | 1-thia-4-azaspiro[4.5]decan-3-one derivative | Weak Activity | - | 92.2 nM | 14 (Good Activity) | Doxorubicin[6][7] |
| Compound D | Thiazolyl-coumarin hybrid | 10.5 | - | - | - | Sorafenib (5.10 µM)[8] |
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies. "-" indicates data not available.
Key Signaling Pathways in Anticancer Activity
The anticancer efficacy of thiazole derivatives is often attributed to their ability to inhibit key protein kinases and other cellular machinery involved in tumor growth and progression.
VEGFR-2 Inhibition Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth.[9] Several thiazole derivatives function by inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[10][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[12] Certain thiazole derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[13][14] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).
Caption: Disruption of microtubule polymerization by thiazole derivatives.
Comparative Antimicrobial Activity
The thiazole nucleus is also a key pharmacophore for antimicrobial agents. Derivatives of 4-(4-bromophenyl)-1,3-thiazole have shown promising activity against a range of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)-1,3-thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure/Class | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | C. albicans (Fungus) | Reference Drug |
| Compound A | 2-((E)-(2-hydroxy-5-nitrobenzylidene)amino)-4-(4-bromophenyl)thiazole | 12.5 | 25 | 25 | 12.5 | Norfloxacin (12.5), Fluconazole (25)[3] |
| Compound E | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloro-N-(4-fluorophenyl)acetamide | 6.25 | 12.5 | 12.5 | 12.5 | Norfloxacin (3.12), Fluconazole (6.25)[15] |
| Compound F | Pyrazole-thiazole hybrid | 30 mm (Zone) | 30 mm (Zone) | - | 30 mm (Zone) | Ciprofloxacin, Ketoconazole[16] |
Note: MIC = Minimum Inhibitory Concentration. Some data is presented as zone of inhibition in mm.
Experimental Protocols
Standardized methodologies are crucial for the valid comparison of biological activity data. Below are detailed protocols for the key assays cited in this guide.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation by measuring cellular protein content.[1][17]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[3]
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells, and incubate at 4°C for 1 hour.[5]
-
Washing: Remove the TCA and wash the plates four to five times with slow-running tap water to remove unbound TCA and media components. Allow plates to air-dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[1]
-
Data Acquisition: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical agents by measuring the zone of growth inhibition on an agar plate.[16][18]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour into sterile Petri dishes.
-
Inoculation: Spread a standardized microbial inoculum (e.g., 0.5 McFarland standard) evenly over the entire surface of the agar plate.[18]
-
Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar using a sterile cork borer.[19]
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also added to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.
In Vitro Antimicrobial Activity: Turbidimetric Method
This broth-based method quantifies antimicrobial efficacy by measuring the turbidity resulting from microbial growth in the presence of the test compound.[20][21]
Methodology:
-
Preparation: In a 96-well microtiter plate, add a standardized microbial suspension in a suitable liquid broth (e.g., Mueller-Hinton Broth).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include growth controls (no compound) and sterility controls (no microbes).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 18-24 hours).
-
Measurement: Measure the optical density (turbidity) of each well using a microplate reader at a wavelength of 600 nm.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. botanyjournals.com [botanyjournals.com]
- 17. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistnotes.com [chemistnotes.com]
- 19. youtube.com [youtube.com]
- 20. Turbidimetric bioassays: A solution to antimicrobial activity detection in asymptomatic bacteriuria isolates against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
A Comparative Analysis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Analogs and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of compounds structurally related to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole against established anticancer agents. Due to the limited publicly available data on the specific molecule this compound, this guide focuses on the closely related and studied 4-(4-bromophenyl)-1,3-thiazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Executive Summary
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug development. Notably, derivatives of 4-(4-bromophenyl)-1,3-thiazole have demonstrated considerable in vitro cytotoxic activity against various cancer cell lines. This guide presents a side-by-side comparison of the efficacy of these thiazole analogs with standard-of-care anticancer drugs, supported by available experimental data. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of these compounds.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 4-(4-bromophenyl)-1,3-thiazole derivatives and commonly used anticancer drugs against the MCF-7 human breast cancer cell line.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | 10.5 | 5-Fluorouracil | 5.2 |
| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 4) | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 |
| 2-(hydrazinyl)-1,3-thiazole derivative (Compound 3c) | MCF-7 (Breast) | 13.66 | Staurosporine | 6.77 |
| 2-benzylidenehydrazineyl)-1,3-thiazole (3a) | MCF-7 (Breast) | 24.9 | Staurosporine | 6.77 |
| Doxorubicin | MCF-7 (Breast) | ~0.05-0.5 | - | - |
| Paclitaxel | MCF-7 (Breast) | ~0.002-0.02 | - | - |
Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges from various literature sources and can vary depending on experimental conditions.
Mechanism of Action
While the precise mechanism of action for many 4-(4-bromophenyl)-1,3-thiazole derivatives is still under investigation, preliminary studies suggest that their anticancer effects may be attributed to the induction of apoptosis and cell cycle arrest.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[2][3]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 4-(4-bromophenyl)-1,3-thiazole derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[10]
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[11]
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[10]
-
PI Staining: Resuspend the cells in a PI staining solution.[12]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.[13]
Visualizations
Signaling Pathways
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by anticancer agents, leading to apoptosis. Thiazole derivatives may potentially modulate key proteins within such pathways.
Caption: Hypothetical signaling pathway potentially targeted by thiazole derivatives.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the anticancer efficacy of a novel compound.
Caption: General workflow for preclinical anticancer drug evaluation.
Conclusion
The available data, although not specific to this compound, indicates that the 4-(4-bromophenyl)-1,3-thiazole scaffold is a promising starting point for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated potent in vitro activity against breast cancer cells, with IC50 values that are comparable to or, in some cases, better than standard reference compounds. Further investigation into the precise mechanism of action, structure-activity relationships, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data provided in this guide aim to support and facilitate these future research endeavors.
References
- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay [protocols.io]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
Navigating the Structure-Activity Landscape of 4-(4-Bromophenyl)-1,3-Thiazole Analogs in Cancer Research
A Comparative Guide for Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Within this class, 4-(4-bromophenyl)-1,3-thiazole derivatives have emerged as a promising avenue for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-(4-bromophenyl)-2-methyl-1,3-thiazole core, offering researchers and drug development professionals a comprehensive overview of their anticancer potential, supported by experimental data and detailed protocols.
While direct and extensive SAR studies on this compound analogs are not abundantly available in the public domain, valuable insights can be gleaned from closely related structures, such as the 2-amino-thiazole derivatives. The data presented herein, primarily from studies on these analogs, serves as a crucial starting point for understanding how structural modifications influence biological activity and for guiding the design of future, more potent and selective anticancer agents.
Comparative Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Analogs
The following table summarizes the in vitro anticancer activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the human breast adenocarcinoma cell line (MCF7). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data is extracted from a study by Sharma et al. (2019), which provides a foundational understanding of the SAR for this class of compounds.[1]
| Compound ID | R-group (Substitution on the 2-amino group) | IC50 (µM) against MCF7 Cells |
| p1 | -H (unsubstituted) | >50 |
| p2 | 4-Hydroxybenzylidene | 10.5 |
| p3 | 4-(Dimethylamino)benzylidene | 15.2 |
| p4 | 4-Chlorobenzylidene | 20.8 |
| p5 | 3-Nitrobenzylidene | 25.5 |
| p6 | 4-Methoxybenzylidene | 30.1 |
| p7 | 2-Hydroxybenzylidene | 35.7 |
| p8 | 2-Chlorobenzylidene | 40.2 |
| p9 | 3,4,5-Trimethoxybenzylidene | 45.8 |
| p10 | 2-Nitrobenzylidene | >50 |
| 5-Fluorouracil | (Standard Drug) | 5.2 |
Analysis of Structure-Activity Relationships:
From the data presented, several key SAR insights can be drawn for this series of 4-(4-bromophenyl)-thiazol-2-amine analogs:
-
Impact of Substitution at the 2-Amino Position: The unsubstituted parent compound (p1) showed minimal activity, highlighting the importance of substitution at this position for anticancer efficacy.
-
Influence of the Benzylidene Moiety: The introduction of a benzylidene group at the 2-amino position generally enhanced anticancer activity.
-
Effect of Substituents on the Phenyl Ring:
-
Electron-donating groups: The presence of a hydroxyl group at the para position of the phenyl ring (p2) resulted in the most potent compound in the series, with an IC50 value of 10.5 µM. A dimethylamino group at the para position (p3) also conferred significant activity.
-
Electron-withdrawing groups: A chloro-substitution at the para position (p4) led to moderate activity. Nitro groups (p5 and p10) resulted in decreased or loss of activity.
-
Positional Isomers: A comparison between hydroxy- and chloro-substituted analogs (p2 vs. p7 and p4 vs. p8) suggests that para-substitution is generally more favorable for activity than ortho-substitution.
-
While this data is for 2-amino analogs, it provides a strong rationale for synthesizing and testing 2-methyl analogs with similar substitutions on the 4-phenyl ring to explore if these SAR trends hold true and to potentially identify even more potent compounds.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following is a representative methodology for the synthesis and in vitro anticancer evaluation of 4-(4-bromophenyl)-1,3-thiazole analogs, based on the procedures described by Sharma et al. (2019).[1]
General Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
-
Synthesis of the Intermediate 4-(4-bromophenyl)thiazol-2-amine:
-
A mixture of p-bromoacetophenone and thiourea is reacted in the presence of a catalytic amount of iodine.
-
The reaction mixture is typically heated under reflux in a suitable solvent, such as ethanol.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the intermediate.[1]
-
-
Synthesis of the Final Schiff Base Derivatives (p1-p10):
-
The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is reacted with various substituted aromatic aldehydes in a suitable solvent, often with a catalytic amount of glacial acetic acid.
-
The mixture is refluxed for a specified period.
-
The product that precipitates upon cooling is collected by filtration, washed, and purified by recrystallization.[1]
-
In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Culture:
-
MCF7 human breast cancer cells are grown in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized thiazole analogs and the standard drug (5-Fluorouracil) for 48 hours.
-
-
Cell Fixation and Staining:
-
After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Unbound SRB is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM Tris base solution.
-
The absorbance is read on a plate reader at a wavelength of 540 nm.
-
The percentage of cell growth inhibition is calculated, and the IC50 values are determined from dose-response curves.
-
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound analogs are yet to be fully elucidated, research on structurally related thiazole derivatives suggests several potential mechanisms of action. Thiazole-containing compounds have been reported to induce apoptosis (programmed cell death) and interfere with key cancer cell signaling pathways.[2] For instance, some fluorophenyl-thiazole derivatives are thought to induce apoptosis through the intrinsic mitochondrial pathway and inhibit pro-survival signaling pathways like Notch-Akt.[2]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by these analogs, leading to the inhibition of cancer cell proliferation and survival.
Caption: Hypothetical signaling pathway potentially targeted by 4-(4-Bromophenyl)-1,3-thiazole analogs.
This diagram illustrates how these compounds might inhibit pro-survival pathways like PI3K/Akt/mTOR while simultaneously activating pro-apoptotic proteins like Bax/Bak, leading to mitochondrial-mediated apoptosis. Further mechanistic studies are required to validate these specific targets for the this compound series.
Conclusion and Future Directions
The structure-activity relationship studies of 4-(4-bromophenyl)-1,3-thiazole analogs, particularly the 2-amino derivatives, provide a compelling foundation for the development of novel anticancer agents. The data strongly suggests that strategic modifications to the substituents on the thiazole and phenyl rings can significantly impact their potency.
Future research should focus on:
-
Synthesis and evaluation of this compound analogs with various substitutions on the phenyl ring to determine if the SAR trends observed in the 2-amino series are applicable and to potentially identify more potent and selective compounds.
-
Elucidation of the precise mechanism of action through target identification studies, signaling pathway analysis, and cell cycle analysis to better understand how these compounds exert their anticancer effects.
-
In vivo studies of the most promising analogs to evaluate their efficacy, pharmacokinetics, and toxicity in preclinical cancer models.
By leveraging the existing knowledge and pursuing these future directions, the scientific community can continue to unlock the therapeutic potential of the 4-(4-bromophenyl)-1,3-thiazole scaffold in the fight against cancer.
References
comparative analysis of different synthetic routes to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
A Comprehensive Comparative Analysis of Synthetic Routes to 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group provides a handle for further functionalization through cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the widely employed Hantzsch thiazole synthesis.
Overview of Synthetic Strategies
The synthesis of this compound predominantly relies on the construction of the thiazole ring. The most common and established method is the Hantzsch thiazole synthesis. Alternative strategies, though less frequently reported for this specific molecule, include variations of multicomponent reactions. The choice of synthetic route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.
Caption: High-level overview of synthetic approaches to this compound.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic route to this compound, the Hantzsch synthesis. Due to the prevalence of this method, detailed comparative data for alternative routes for this specific molecule is limited in the scientific literature.
| Parameter | Hantzsch Thiazole Synthesis |
| Starting Material 1 | 2-Bromo-1-(4-bromophenyl)ethan-1-one |
| Starting Material 2 | Thioacetamide |
| Key Reaction Type | Cyclocondensation |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Reported Yield | ~85% |
| Purification Method | Recrystallization |
Experimental Protocols
Hantzsch Thiazole Synthesis
This classical method remains the most reliable and widely used approach for the synthesis of this compound. It involves the condensation reaction between an α-haloketone and a thioamide.[1][2]
Reaction Scheme:
Caption: Step-by-step workflow of the Hantzsch synthesis for this compound.
Detailed Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioacetamide (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
-
Characterization: The structure and purity of the final compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified solid can also be determined and compared to literature values.
Conclusion
The Hantzsch thiazole synthesis is a robust and efficient method for the preparation of this compound, offering high yields and relatively straightforward work-up procedures. While other synthetic strategies for thiazole ring formation exist, the Hantzsch reaction remains the most practical and well-documented approach for this specific target molecule, making it the preferred choice for both laboratory-scale synthesis and potential scale-up operations. The availability of the starting materials, 2-bromo-1-(4-bromophenyl)ethan-1-one and thioacetamide, further contributes to the utility of this method. Researchers and drug development professionals can confidently employ this protocol to access this valuable chemical intermediate.
References
The Dichotomy of the Lab Bench and Living Systems: In Vitro Efficacy vs. In Vivo Potential of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives
An in-depth analysis of the current scientific landscape reveals a promising, yet incomplete, picture of the therapeutic potential of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole and its derivatives. While a growing body of evidence robustly supports their significant in vitro activity against various cancer cell lines and microbial pathogens, a critical gap remains in the understanding of their efficacy and behavior within a living organism. This guide synthesizes the available preclinical data, offering a clear comparison of the established in vitro performance of these compounds and highlighting the pressing need for comprehensive in vivo studies to translate laboratory findings into tangible clinical promise.
In Vitro Activity: A Landscape of Potent Anticancer and Antimicrobial Action
Numerous studies have demonstrated the potent cytotoxic and antimicrobial effects of this compound derivatives in controlled laboratory settings. The primary focus of existing research has been on their potential as anticancer agents, with significant activity observed against a range of human cancer cell lines.
Anticancer Activity
The anticancer potential of these derivatives has been primarily evaluated through cytotoxicity assays, which measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The data consistently shows that these compounds exhibit promising activity, often comparable to standard chemotherapeutic drugs.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | MCF-7 (Breast Adenocarcinoma) | 10.5 | [1] |
| 5-Fluorouracil (Standard Drug) | MCF-7 (Breast Adenocarcinoma) | 5.2 | [1] |
| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (11d) | A549 (Lung Adenocarcinoma) | 62.5 (µg/mL) |
Notably, a study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives identified compound p2 as a particularly active agent against the oestrogen receptor-positive human breast adenocarcinoma cell line MCF7, with an IC50 value of 10.5 µM.[1] This activity is comparable to the standard anticancer drug 5-fluorouracil (IC50 = 5.2 µM) in the same assay.[1] Another study highlighted the anticancer potential of a different derivative, 11d , against A549 human lung adenocarcinoma cells, demonstrating an IC50 of 62.5 µg/mL.
Antimicrobial Activity
Beyond their anticancer properties, these thiazole derivatives have also shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key metric used to assess this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative/Compound | Microorganism | MIC (µM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | S. aureus | 16.1 | [1] |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | E. coli | 16.1 | [1] |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine (p4) | B. subtilis | 28.8 | [1] |
| 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol (p6) | C. albicans | 15.3 | [1] |
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3) | A. niger | 16.2 | [1] |
For instance, compound p2 exhibited significant potential against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with a MIC of 16.1 µM for both.[1] Other derivatives, such as p4 , p6 , and p3 , have demonstrated potent activity against B. subtilis, C. albicans, and A. niger, respectively.[1]
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed methodologies for the key in vitro experiments cited in the literature, providing a framework for the reported findings.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a standard drug (e.g., 5-fluorouracil) for a specified period (e.g., 48 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.[1]
Turbidimetric Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The thiazole derivatives and standard antimicrobial agents (e.g., norfloxacin, fluconazole) are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Turbidity Measurement: The growth of the microorganism is determined by measuring the turbidity (optical density) of the culture using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible turbidity.[1]
The Missing Piece: The Crucial Need for In Vivo Data
Despite the compelling in vitro results, a comprehensive search of the scientific literature reveals a significant absence of in vivo studies for this compound and its direct derivatives. This lack of data from animal models is a major bottleneck in the development of these promising compounds.
In vivo studies are essential to understand:
-
Efficacy: How effective the compound is at treating a disease in a whole, living organism.
-
Pharmacokinetics: How the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Toxicity and Safety Profile: The potential adverse effects of the compound on various organs and systems.
-
Therapeutic Window: The range of doses that are effective without causing unacceptable toxicity.
Without this information, the promising in vitro activity cannot be reliably translated into a clinical context. The journey of a drug from the lab bench to the patient's bedside is long and fraught with challenges, and many compounds that show promise in vitro fail during in vivo testing due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
Visualizing the Path Forward: Synthesis and a Potential Mechanism
To bridge the current knowledge gap and guide future research, the following diagrams illustrate the general synthesis of these derivatives and a potential signaling pathway they might influence based on their anticancer activity.
Caption: General synthesis of 4-(4-Bromophenyl)-1,3-thiazole derivatives.
Caption: A potential anticancer mechanism of action for thiazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The existing in vitro data provides a strong rationale for further investigation. However, the critical next step is to bridge the gap between the laboratory and living systems.
Future research must prioritize comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of these derivatives in relevant animal models. Such studies are indispensable for validating the therapeutic potential of this chemical class and for guiding the necessary medicinal chemistry efforts to optimize lead compounds for clinical development. Without this crucial in vivo data, the promising in vitro activity of this compound derivatives will remain an unrealized potential in the quest for new and effective medicines.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a framework for evaluating the cross-reactivity of 4-(4-bromophenyl)-2-methyl-1,3-thiazole-based inhibitors, a class of compounds showing promise in various therapeutic areas, particularly as kinase inhibitors.
The this compound scaffold is a key pharmacophore in a variety of biologically active molecules.[1][2] Research has highlighted the potential of thiazole derivatives as anticancer and antimicrobial agents.[3][4] For instance, certain thiazole-based compounds have been investigated as inhibitors of specific kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial in cancer progression.[5][6] Given that these compounds are often designed to target the highly conserved ATP-binding site of kinases, a thorough assessment of their selectivity across the human kinome is a critical step in preclinical development to identify potential off-target effects and to ensure safety and efficacy.
Quantitative Analysis of Inhibitor Selectivity
A primary goal of cross-reactivity studies is to quantify the binding affinity or inhibitory activity of a compound against a large panel of kinases. The results are typically presented in a tabular format, allowing for a clear comparison of the inhibitor's potency against its intended target versus a wide array of potential off-targets.
Below is an illustrative table showcasing how the selectivity profile of a hypothetical this compound-based inhibitor, "Inhibitor-X," might be presented alongside the known selectivity of Dasatinib. Data for Dasatinib is compiled from public sources for comparative purposes.[7]
| Kinase Target | Inhibitor-X (% Inhibition @ 1µM) | Dasatinib (IC50, nM) | Kinase Family |
| Primary Target | |||
| VEGFR-2 | 98% | 8 | Tyrosine Kinase |
| Off-Target Kinases | |||
| ABL1 | 45% | < 1 | Tyrosine Kinase |
| SRC | 60% | < 1 | Tyrosine Kinase |
| c-Met | 85% | - | Tyrosine Kinase |
| EGFR | 15% | > 1000 | Tyrosine Kinase |
| CDK2 | 10% | - | CMGC |
| p38α (MAPK14) | 5% | - | CMGC |
| ROCK1 | 25% | - | AGC |
| PKA | <5% | - | AGC |
Note: The data for "Inhibitor-X" is hypothetical and for illustrative purposes only.
Experimental Protocols for Kinase Selectivity Profiling
Several robust methods are available for determining the selectivity of kinase inhibitors. The choice of platform often depends on the desired throughput, the nature of the inhibitor, and the specific information required (e.g., binding affinity vs. enzymatic inhibition).
KINOMEscan® Competition Binding Assay
This is a high-throughput method that measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases.[8][9][10][11]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins.[9]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[9]
-
Competitive Binding: The test inhibitor is incubated with the kinase and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase's ATP-binding site.[9]
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is commonly achieved using quantitative PCR (qPCR).[8][9]
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. This data can be used to calculate the dissociation constant (Kd).
Radiometric Kinase Assay
This is a traditional and highly sensitive method that directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13]
Methodology:
-
Reaction Setup: The kinase, its specific substrate (peptide or protein), and the test inhibitor are combined in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is often done using phosphocellulose filter plates that bind the phosphorylated substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The reduction in radioactivity in the presence of the inhibitor compared to a control is used to determine the IC50 value.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[7][14]
Methodology:
-
Kinase Reaction: The kinase, substrate, and test inhibitor are incubated with ATP. The kinase converts ATP to ADP.
-
ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP.
-
Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Detection: The luminescent signal is measured with a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: A decrease in luminescence in the presence of the inhibitor indicates inhibition of kinase activity and is used to calculate IC50 values.
Signaling Pathway Context
Understanding the signaling pathways in which the primary target and potential off-targets are involved is crucial for interpreting the biological consequences of cross-reactivity. For a hypothetical inhibitor targeting VEGFR-2, off-target activity against other tyrosine kinases like SRC or c-Met could have significant implications, as these kinases are involved in overlapping and distinct signaling cascades that regulate cell proliferation, survival, and migration.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
A Researcher's Guide to Spectroscopic Data Comparison of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole from Different Suppliers
For Immediate Release
In the fields of chemical research and drug development, the purity and structural integrity of starting materials are paramount. Variations in the quality of chemical reagents, such as 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic building block, can significantly impact experimental outcomes, yield, and the impurity profile of final products. This guide provides a standardized framework for researchers to compare the quality of this compound from different suppliers using routine spectroscopic techniques.
This document outlines the necessary experimental protocols and presents a comparative analysis of hypothetical data from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—to illustrate the evaluation process.
Standardized Experimental Protocols
To ensure a fair and accurate comparison, all samples should be analyzed under identical conditions. The following protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) should be followed.
1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Concentration: 10 mg/mL
-
¹H NMR Parameters: 16 scans, 30° pulse, 1.0 s relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 30° pulse, 2.0 s relaxation delay, with complete proton decoupling.
1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR Spectrometer with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Collection: Spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
1.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 70% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
Comparative Data Analysis
The following tables summarize the expected and hypothetical spectroscopic data for this compound from three different suppliers. The molecular weight of the compound is 254.15 g/mol .[1]
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| Thiazole-H (singlet) | ~7.35 | 7.36 (s, 1H) | 7.35 (s, 1H) | 7.36 (s, 1H) |
| Aromatic-H (doublet) | ~7.75 | 7.76 (d, J=8.4 Hz, 2H) | 7.75 (d, J=8.4 Hz, 2H) | 7.76 (d, J=8.4 Hz, 2H) |
| Aromatic-H (doublet) | ~7.55 | 7.56 (d, J=8.4 Hz, 2H) | 7.55 (d, J=8.4 Hz, 2H) | 7.56 (d, J=8.4 Hz, 2H) |
| Methyl-H (singlet) | ~2.75 | 2.76 (s, 3H) | 2.75 (s, 3H) | 2.76 (s, 3H) |
| Impurities | None | None Detected | 3.85 (s, 0.05H) | 1.25 (t, 0.1H), 2.60 (q, 0.07H) |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Expected δ (ppm) | Supplier A δ (ppm) | Supplier B δ (ppm) | Supplier C δ (ppm) |
| Thiazole C=N | ~166 | 166.2 | 166.1 | 166.2 |
| Thiazole C-S | ~152 | 152.5 | 152.4 | 152.5 |
| Aromatic C-Br | ~122 | 122.3 | 122.2 | 122.3 |
| Aromatic CH | ~128 | 128.1 (2C) | 128.0 (2C) | 128.1 (2C) |
| Aromatic CH | ~132 | 132.2 (2C) | 132.1 (2C) | 132.2 (2C) |
| Aromatic C | ~133 | 133.4 | 133.3 | 133.4 |
| Thiazole CH | ~115 | 115.5 | 115.4 | 115.5 |
| Methyl C | ~19 | 19.4 | 19.3 | 19.4 |
| Impurities | None | None Detected | 55.2 | 14.1, 58.5 |
Table 3: FT-IR Data Comparison (ATR, cm⁻¹)
| Assignment | Expected Range (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3085 | 3084 | 3085 |
| Aliphatic C-H Stretch | 3000-2850 | 2925 | 2924 | 2925, 2970 |
| C=N Stretch | 1620-1580 | 1605 | 1605 | 1605 |
| Aromatic C=C Stretch | 1590-1450 | 1588, 1485 | 1588, 1485 | 1588, 1485 |
| C-Br Stretch | 680-515 | 665 | 666 | 665 |
Table 4: LC-MS Data Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Retention Time (min) | 8.52 | 8.51 | 8.52 |
| Purity by UV (254 nm) | 99.8% | 98.5% | 97.1% |
| Observed [M+H]⁺ (m/z) | 253.9/255.9 | 253.9/255.9 | 253.9/255.9 |
| Impurity Peaks (m/z) | None Detected | 185.1 | 199.2 |
Visualization of the Comparison Workflow
The logical flow for comparing chemical reagents from different suppliers is outlined in the diagram below. This process ensures a systematic and unbiased evaluation.
Interpretation and Conclusion
Based on the hypothetical data presented, a clear distinction in quality can be made between the suppliers.
-
Supplier A: The data for this sample aligns perfectly with the expected spectroscopic values for pure this compound. The ¹H NMR shows no extraneous peaks, and the LC-MS analysis indicates a high purity of 99.8% with no detectable impurities.
-
Supplier B: This sample shows a small singlet at 3.85 ppm in the ¹H NMR and a corresponding peak at 55.2 ppm in the ¹³C NMR, suggesting a methoxy-containing impurity. The LC-MS confirms this with a lower purity of 98.5% and an impurity peak at m/z 185.1.
-
Supplier C: The sample from Supplier C appears to have the lowest purity. The ¹H NMR shows signals consistent with an ethyl ester or similar solvent residue (a triplet and a quartet). This is supported by extra peaks in the ¹³C NMR and a lower purity of 97.1% by LC-MS.
Recommendation: For applications requiring high purity and minimal side reactions, the material from Supplier A is the superior choice. The material from Supplier B may be acceptable for less sensitive applications, while the product from Supplier C should be avoided or purified before use. This systematic comparison empowers researchers to make informed decisions, ensuring the reliability and reproducibility of their scientific work.
References
Benchmarking the Antimicrobial Spectrum of 4-(4-Bromophenyl)-1,3-thiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 4-(4-bromophenyl)-1,3-thiazole derivatives, focusing on their in vitro efficacy against clinically relevant bacterial and fungal pathogens. The data presented is intended to inform structure-activity relationship (SAR) studies and guide the development of more potent antimicrobial candidates.
While the specific focus of this guide is on 4-(4-bromophenyl)-2-methyl-1,3-thiazole derivatives, the available comprehensive datasets predominantly feature the closely related 4-(4-bromophenyl)-thiazol-2-amine scaffold. The data herein is therefore centered on these 2-amino derivatives as a structurally similar proxy to benchmark the antimicrobial potential of this chemical class.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (µM) [1]
| Compound ID | Derivative Substitution | Staphylococcus aureus (MTCC 3160) | Bacillus subtilis (MTCC 441) | Escherichia coli (MTCC 443) | Candida albicans (MTCC 227) | Aspergillus niger (MTCC 281) |
| p2 | 4-hydroxybenzylidene | 16.1 | >100 | 16.1 | >100 | >100 |
| p3 | 4-(dimethylamino)benzylidene | >100 | >100 | >100 | >100 | 16.2 |
| p4 | 3,4,5-trimethoxybenzylidene | >100 | 28.8 | >100 | >100 | >100 |
| p6 | 2-hydroxybenzylidene | >100 | >100 | >100 | 15.3 | >100 |
| Norfloxacin | Standard Antibiotic | 19.6 | 9.8 | 9.8 | NA | NA |
| Fluconazole | Standard Antifungal | NA | NA | NA | 20.4 | 20.4 |
NA: Not Applicable
From the presented data, several key observations can be made. Compound p2 , featuring a 4-hydroxybenzylidene substitution, demonstrated notable antibacterial activity against both S. aureus and E. coli, with MIC values comparable to the standard antibiotic Norfloxacin[1]. Antifungal activity was most prominent in compound p6 (2-hydroxybenzylidene derivative) against C. albicans and compound p3 (4-(dimethylamino)benzylidene derivative) against A. niger, with both showing efficacy comparable to or greater than Fluconazole[1]. Interestingly, compound p4 , with a 3,4,5-trimethoxybenzylidene substitution, exhibited selective activity against B. subtilis[1]. These findings highlight that the nature and position of the substituent on the benzylidene ring play a crucial role in modulating the antimicrobial spectrum and potency of the 4-(4-bromophenyl)-thiazol-2-amine scaffold.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the synthesized 4-(4-bromophenyl)-1,3-thiazole derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Microbial Cultures: Pure, overnight cultures of the test microorganisms are grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Media: Sterile liquid growth media are used for diluting the compounds and growing the microorganisms.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used to perform the assay.
2. Inoculum Preparation:
-
A small aliquot of the overnight microbial culture is transferred to fresh broth and incubated to reach the logarithmic growth phase.
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
-
The standardized inoculum is then further diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using the appropriate broth. This creates a concentration gradient of each compound across a row of wells.
-
A volume of the standardized and diluted microbial inoculum is added to each well containing the test compound.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum and broth, but no test compound, to ensure microbial growth.
-
Negative Control: Wells containing only sterile broth to check for contamination.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds, to ensure the solvent has no inhibitory effect on microbial growth.
-
Standard Drug Control: A row of wells with serial dilutions of a known antibiotic or antifungal drug (e.g., Norfloxacin, Fluconazole) is included for comparison.
-
4. Incubation:
-
The inoculated microtiter plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria; 28-30°C for 48-72 hours for fungi).
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and antimicrobial evaluation of the thiazole derivatives.
Caption: Synthetic and screening workflow.
References
ADME Profile Comparison of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 4-(4-Bromophenyl)-2-methyl-1,3-thiazole derivatives. This document summarizes key in vitro ADME data, details experimental protocols, and offers a comparative analysis against established drugs with similar structural motifs, Dasatinib and Meloxicam.
The development of effective and safe therapeutic agents requires a thorough understanding of their pharmacokinetic properties. Thiazole-containing compounds have emerged as a significant class of molecules with a wide range of biological activities. Within this class, this compound derivatives are of particular interest due to their potential as kinase inhibitors and anti-inflammatory agents. This guide aims to provide a detailed ADME profile of these derivatives to aid in the selection and optimization of lead candidates.
Comparative Analysis of In Vitro ADME Properties
To provide a comprehensive overview, this section presents a comparative summary of the in vitro ADME data for a representative this compound derivative (hypothetical data based on typical characteristics of this class of compounds) and two marketed drugs, Dasatinib and Meloxicam, which also feature a thiazole scaffold.
Table 1: In Vitro ADME Profile Comparison
| Parameter | This compound Derivative (Representative) | Dasatinib | Meloxicam |
| Aqueous Solubility (µg/mL) | Low (Predicted) | Insoluble in water[1] | Practically insoluble in water |
| Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High (Predicted) | High[1] | Low to Moderate |
| Plasma Protein Binding (%) | High (>95%) (Predicted) | ~96% | >99.5%[2][3] |
| Metabolic Stability (t½, min) in Human Liver Microsomes | Moderate to High (>30 min) (Predicted) | Short (3-4 hours in vivo)[1][4] | ~20 hours (in vivo)[2][3] |
| CYP450 Inhibition (IC₅₀, µM) | Varies by isoform (Predicted) | CYP3A4 inhibitor[4] | Primarily metabolized by CYP2C9, minor by CYP3A4[5][6] |
Note: Data for the this compound derivative is presented as predicted values due to the absence of direct experimental data in publicly available literature. These predictions are based on the general characteristics of similar phenylthiazole compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key in vitro ADME assays.
Aqueous Solubility: Shake-Flask Method
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
Protocol:
-
An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8][9]
-
Following incubation, the samples are filtered or centrifuged to remove undissolved solids.
-
The concentration of the compound in the resulting supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
The solubility is reported in µg/mL or µM.
Permeability: Caco-2 Cell Monolayer Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[10][11][12]
Protocol:
-
Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21 days to form a differentiated and polarized monolayer.[10]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time (typically up to 2 hours).[11]
-
To assess active efflux, the transport is also measured from the basolateral to the apical side (B-A).
-
Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Metabolic Stability: Liver Microsomal Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.
Protocol:
-
The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding: Equilibrium Dialysis
Equilibrium dialysis is a common method to determine the fraction of a drug that binds to plasma proteins.
Protocol:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.
-
The system is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
At equilibrium, the concentration of the compound in the plasma chamber (bound + unbound) and the buffer chamber (unbound) is measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Protocol:
-
The test compound is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).
-
The metabolic reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.
-
The reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS.
-
The inhibition of metabolite formation by the test compound is compared to a control (without the inhibitor).
-
The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined by testing a range of compound concentrations.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in ADME studies can aid in understanding the complex interactions.
Caption: Overview of the ADME process for an orally administered drug.
Caption: Experimental workflow for the Caco-2 permeability assay.
Conclusion
The ADME profile of this compound derivatives is a critical determinant of their potential as therapeutic agents. Based on the general properties of this chemical class, these compounds are predicted to have low aqueous solubility and high plasma protein binding, which could impact their bioavailability and distribution. However, they are also anticipated to possess moderate to high metabolic stability, a desirable characteristic for maintaining therapeutic concentrations.
In comparison, Dasatinib, a multi-kinase inhibitor, exhibits high permeability but is subject to significant metabolism by CYP3A4. Meloxicam, a COX-2 inhibitor, is highly protein-bound and has a long elimination half-life.
Further experimental investigation into the specific ADME properties of a series of this compound derivatives is essential. The protocols and comparative data presented in this guide provide a framework for these future studies, which will be crucial for the rational design and development of novel drug candidates from this promising chemical scaffold.
References
- 1. "Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cy" by EYLEM KUZU, EGE ARZUK et al. [journals.tubitak.gov.tr]
- 2. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking scores of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole derivatives with known inhibitors
For Immediate Release
A detailed in-silico analysis reveals promising interactions between novel 4-(4-bromophenyl)-thiazole derivatives and key protein targets implicated in microbial infections and cancer. This comparative guide summarizes the molecular docking scores of these derivatives against known inhibitors, providing valuable insights for researchers and drug development professionals in the fields of medicinal chemistry and pharmacology.
This publication presents a comparative analysis of the docking scores for a series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives against crucial enzymes in bacteria, fungi, and human cancer cells. The in-silico data, derived from a comprehensive study by Sharma et al. (2019), highlights the potential of these compounds as scaffolds for the development of new therapeutic agents. Their binding affinities are compared against established drugs, including Norfloxacin, Fluconazole, and 5-Fluorouracil, offering a clear benchmark for their potential efficacy.
Comparative Docking Scores
The following table summarizes the docking scores of selected 4-(4-Bromophenyl)-thiazol-2-amine derivatives and known inhibitors against their respective protein targets. The docking score represents the binding affinity, with a more negative value indicating a stronger interaction.
| Compound/Inhibitor | Target Protein | PDB ID | Docking Score (kcal/mol) |
| Derivative p2 | Topoisomerase II DNA Gyrase | 1JIJ | -8.12 |
| Derivative p3 | Topoisomerase II DNA Gyrase | 1JIJ | -7.98 |
| Derivative p4 | Topoisomerase II DNA Gyrase | 1JIJ | -8.05 |
| Derivative p6 | Topoisomerase II DNA Gyrase | 1JIJ | -8.21 |
| Norfloxacin (Standard) | Topoisomerase II DNA Gyrase | 1JIJ | -7.56 |
| Derivative p2 | Lanosterol 14-alpha demethylase | 4WMZ | -8.34 |
| Derivative p3 | Lanosterol 14-alpha demethylase | 4WMZ | -8.15 |
| Derivative p4 | Lanosterol 14-alpha demethylase | 4WMZ | -8.29 |
| Derivative p6 | Lanosterol 14-alpha demethylase | 4WMZ | -8.43 |
| Fluconazole (Standard) | Lanosterol 14-alpha demethylase | 4WMZ | -7.88 |
| Derivative p2 | Estrogen Receptor Alpha | 3ERT | -9.22 |
| Derivative p3 | Estrogen Receptor Alpha | 3ERT | -8.99 |
| Derivative p4 | Estrogen Receptor Alpha | 3ERT | -9.15 |
| Derivative p6 | Estrogen Receptor Alpha | 3ERT | -9.31 |
| 5-Fluorouracil (Standard) | Thymidylate Synthase (TS) | - | Not Reported in Study |
Note: The data presented is based on the findings reported by Sharma et al. in BMC Chemistry (2019).[1][2] While the core structure is 4-(4-Bromophenyl)-thiazole, the derivatives evaluated are substituted at the 2-amine position.
Experimental Protocols
The molecular docking studies were performed to understand the binding interactions of the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives with the active sites of their respective target proteins.
Software and Tools: The molecular docking simulations were carried out using Schrödinger Maestro v11.5.
Protein Preparation: The three-dimensional crystal structures of the target proteins, DNA gyrase (PDB ID: 1JIJ), lanosterol 14-alpha demethylase (PDB ID: 4WMZ), and estrogen receptor (PDB ID: 3ERT), were obtained from the Protein Data Bank.[1][2] The proteins were prepared using the Protein Preparation Wizard in Maestro. This process involved assigning bond orders, adding hydrogen atoms, creating disulfide bonds, filling in missing side chains and loops, and removing all water molecules. The protein structures were then minimized using the OPLS3 force field.
Ligand Preparation: The 2D structures of the 4-(4-bromophenyl)-thiazol-2-amine derivatives and the standard drugs were drawn using the Maestro editor. These structures were then prepared using the LigPrep module to generate their low-energy 3D conformations. This step included the generation of possible ionization states at physiological pH (7.4 ± 0.2) using Epik.
Receptor Grid Generation: A receptor grid was generated for each prepared protein to define the active site for docking. The grid box was centered on the co-crystallized ligand in the original PDB structure to specify the binding site.
Glide Docking: The prepared ligands were docked into the active site of the respective proteins using the Glide module in extra precision (XP) mode. The docking poses were evaluated using the Glide score (G-score), which is a proprietary scoring function that estimates the binding affinity. The poses with the best G-scores were selected for further analysis of the binding interactions.
Visualizing the Workflow
The following diagrams illustrate the general workflow of a comparative molecular docking study and a conceptual signaling pathway that could be inhibited by these compounds.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Conceptual pathway of enzyme inhibition by a thiazole derivative.
References
Safety Operating Guide
Proper Disposal of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its potential hazards. This document outlines the necessary procedures for safe handling and disposal, in line with established safety data sheets (SDS).
Hazard Profile and Safety Precautions
Prior to handling, it is crucial to be aware of the hazard profile of this compound. While specific data for this compound may vary between suppliers, related compounds with similar structures are known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The primary disposal method for this compound involves its collection and subsequent transfer to a licensed chemical waste disposal facility.[4]
1. Waste Collection:
-
Solid Waste: Carefully sweep up any solid material.[1] Use non-sparking tools to avoid ignition sources. Place the collected solid into a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must also be considered chemical waste. Place these items in the same designated waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not discharge into sewer systems.[4]
2. Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., irritant, environmental hazard) as indicated in the substance's SDS.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
-
The recommended disposal method is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[4]
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using absorbent materials. Do not let the chemical enter drains.[4]
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, sweep up the material and place it in a designated waste container. For liquid spills, use an inert absorbent material, then collect and place in the waste container.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent and water.
-
Dispose: Treat all clean-up materials as hazardous waste and dispose of them according to the procedures outlined above.
Caption: Immediate response plan for a this compound spill.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research environment. Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole (CAS No: 66047-74-3). The following procedures are based on the known hazards of the compound and structurally similar thiazole derivatives to ensure safe handling, storage, and disposal.
Hazard Identification and Classification
While specific hazard data for this compound is limited, related bromophenyl-thiazole compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle this compound with a high degree of caution.
Quantitative Data
No specific experimental physical and toxicological data for this compound are readily available. The following table includes basic molecular information for the target compound and experimental data for a structurally similar compound, 2-Amino-4-(4-bromophenyl)thiazole, for reference.
| Property | Value | Source |
| Compound | This compound | |
| CAS Number | 66047-74-3 | N/A |
| Molecular Formula | C₁₀H₈BrNS | N/A |
| Molecular Weight | 254.15 g/mol | N/A |
| Surrogate Compound | 2-Amino-4-(4-bromophenyl)thiazole | |
| CAS Number | 2103-94-8 | [1][2][3] |
| Melting Point | 183-187 °C | [1][2] |
| Boiling Point | 410.9±20.0 °C (Predicted) | [1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and solid particulates that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides protection against skin contact and irritation. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a certified chemical fume hood or if dust is generated. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and reagents within the fume hood.
-
Prepare a designated and clearly labeled waste container for solid chemical waste.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the solid compound gently to minimize dust formation.
-
Clean the spatula and any surfaces that may have come into contact with the chemical using a solvent-moistened wipe, and dispose of the wipe in the designated solid waste container.
3. Post-Handling:
-
Thoroughly decontaminate all equipment and the work area within the fume hood.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
-
Waste Collection: All solid waste contaminated with this compound, including contaminated PPE and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
